molecular formula C15H22OS B312815 1-[4-(Heptylsulfanyl)phenyl]ethanone

1-[4-(Heptylsulfanyl)phenyl]ethanone

Cat. No.: B312815
M. Wt: 250.4 g/mol
InChI Key: AGULOHDXKTUBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Heptylsulfanyl)phenyl]ethanone is a useful research compound. Its molecular formula is C15H22OS and its molecular weight is 250.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Heptylsulfanyl)phenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Heptylsulfanyl)phenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22OS

Molecular Weight

250.4 g/mol

IUPAC Name

1-(4-heptylsulfanylphenyl)ethanone

InChI

InChI=1S/C15H22OS/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3

InChI Key

AGULOHDXKTUBDY-UHFFFAOYSA-N

SMILES

CCCCCCCSC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCCCCSC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY

1-[4-(Heptylsulfanyl)phenyl]ethanone (CAS 812681-15-5 ) is a specialized organosulfur building block characterized by a para-substituted acetophenone core linked to a heptyl thioether chain. This compound serves as a critical lipophilic intermediate in the synthesis of pharmaceutical candidates, particularly in Structure-Activity Relationship (SAR) studies where the modulation of lipophilicity and metabolic stability is required.

Unlike its short-chain analog 4'-(methylthio)acetophenone (a precursor to COX-2 inhibitors like Rofecoxib), the heptyl variant introduces a significant hydrophobic domain. This modification is strategically employed to alter the partition coefficient (LogP) of drug molecules, enhancing membrane permeability or targeting hydrophobic pockets in receptor active sites.

PART 2: CHEMICAL IDENTITY & PROPERTIES

The following data consolidates the physicochemical profile of the target compound.

Property Technical Specification
Chemical Name 1-[4-(Heptylsulfanyl)phenyl]ethanone
CAS Number 812681-15-5
Synonyms 4'-(Heptylthio)acetophenone; p-Heptylthioacetophenone
Molecular Formula

Molecular Weight 250.40 g/mol
SMILES CCCCCCCSc1ccc(C(C)=O)cc1
Appearance Pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Lipophilicity (cLogP) ~5.2 (Predicted)

PART 3: SYNTHESIS PROTOCOLS

To ensure reproducibility and scalability, two distinct synthetic pathways are recommended. Method A is preferred for de novo construction from commodity chemicals, while Method B is a convergent approach for high-throughput analog generation.

Method A: Sequential Alkylation & Friedel-Crafts Acylation (Scale-Up Route)

This route avoids the use of expensive pre-functionalized thiols by building the sulfide core first.

Step 1: Synthesis of Heptyl Phenyl Sulfide

  • Reagents : Thiophenol (1.0 eq), 1-Bromoheptane (1.1 eq),

    
     (2.0 eq), Acetone (0.5 M).
    
  • Procedure :

    • Dissolve thiophenol in acetone under

      
       atmosphere.
      
    • Add powdered

      
       and stir for 15 min.
      
    • Add 1-bromoheptane dropwise. Reflux for 4 hours.

    • Workup : Filter salts, concentrate filtrate, and partition between water/ether. Dry over

      
      .[1][2][3]
      
    • Yield : >90% (Quantitative conversion typical).

Step 2: Friedel-Crafts Acetylation

  • Reagents : Heptyl phenyl sulfide (1.0 eq), Acetyl Chloride (1.2 eq),

    
     (1.5 eq), DCM (dry).
    
  • Procedure :

    • Cool a suspension of

      
       in DCM to 0°C.
      
    • Add Acetyl Chloride dropwise; stir until complex forms (clear/yellowish solution).

    • Add Heptyl phenyl sulfide slowly, maintaining temp < 5°C.

    • Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quench : Pour slowly onto crushed ice/HCl mixture.

    • Purification : Column chromatography (Silica, 0-10% EtOAc in Hexanes).

Method B: Direct Alkylation of 4-Mercaptoacetophenone (Convergent Route)

Ideal for late-stage diversification when 4-mercaptoacetophenone is available.

  • Reagents : 4-Mercaptoacetophenone (1.0 eq), 1-Bromoheptane (1.1 eq),

    
     (1.5 eq), DMF.
    
  • Procedure :

    • Dissolve 4-mercaptoacetophenone in DMF.

    • Add

      
       followed by 1-bromoheptane.
      
    • Stir at 60°C for 2 hours.

    • Validation : This reaction is rapid due to the high nucleophilicity of the thiolate.

    • Workup : Dilute with water, extract with EtOAc.

PART 4: VISUALIZATION OF SYNTHETIC LOGIC

The following diagram illustrates the mechanistic flow and decision points for synthesizing CAS 812681-15-5.

SynthesisPathways Thiophenol Thiophenol (Starting Material) HeptylSulfide Intermediate: Heptyl Phenyl Sulfide Thiophenol->HeptylSulfide Alkylation (K2CO3, Acetone) HeptylBromide 1-Bromoheptane HeptylBromide->HeptylSulfide Target TARGET: 1-[4-(Heptylsulfanyl)phenyl]ethanone (CAS 812681-15-5) HeptylBromide->Target Method B Reagent HeptylSulfide->Target Friedel-Crafts Acylation AcetylChloride Acetyl Chloride + AlCl3 AcetylChloride->Target MercaptoAcetophenone 4-Mercaptoacetophenone (Alternative Start) MercaptoAcetophenone->Target Direct Alkylation (Cs2CO3, DMF)

Figure 1: Dual-pathway synthesis strategy comparing linear construction (Method A) vs. convergent alkylation (Method B).

PART 5: APPLICATIONS IN DRUG DISCOVERY

1. Lipophilicity Modulation (LogP Engineering) In medicinal chemistry, the transition from a methylthio group (as in Vioxx intermediates) to a heptylthio group dramatically increases lipophilicity.

  • Application : Used to probe the size of hydrophobic pockets in GPCRs or enzymes.

  • Mechanism : The heptyl chain acts as a "grease" anchor, potentially increasing residence time in lipid bilayers or hydrophobic allosteric sites.

2. Metabolic Stability Studies Long alkyl chains are susceptible to


-oxidation or 

-oxidation.
  • Protocol : Researchers use this compound to test metabolic soft spots. If the heptyl chain is rapidly metabolized, it is often replaced with fluorinated analogs or branched chains in subsequent iterations.

3. Materials Science The compound serves as a precursor for liquid crystals . The rigid acetophenone core combined with the flexible heptyl tail creates anisotropy, a fundamental requirement for mesophase formation in display technologies.

PART 6: REFERENCES

  • ChemicalBook . 1-[4-(Heptylsulfanyl)phenyl]ethanone Product Entry & CAS 812681-15-5 Verification. Retrieved from

  • BenchChem . Synthesis and Technical Guide for 4'-(Methylthio)acetophenone (Analogous Chemistry). Retrieved from

  • BLD Pharm . Catalog Entry for 1-(4-(Heptylthio)phenyl)ethan-1-one (BD01476033).[4][5][6][7][8] Retrieved from [4]

  • European Patent Office . Process for preparing haloacetophenone derivatives (EP0798294A2). Retrieved from

Sources

An In-Depth Technical Guide to 1-[4-(Heptylsulfanyl)phenyl]ethanone for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-[4-(Heptylsulfanyl)phenyl]ethanone, a compound of interest for researchers and professionals in the field of drug development and organic synthesis. In the absence of a publicly available, specific Safety Data Sheet (SDS), this document synthesizes critical safety, handling, and property information based on established chemical principles and data from structurally analogous compounds. It is designed to empower researchers with the necessary knowledge for the safe and effective use of this molecule in a laboratory setting. This guide includes an inferred Safety Data Sheet, detailed protocols for handling and synthesis, and an exploration of its physicochemical properties and potential applications.

Introduction and Scientific Context

1-[4-(Heptylsulfanyl)phenyl]ethanone belongs to the family of substituted acetophenones, which are prevalent scaffolds in medicinal chemistry and materials science. The presence of a heptylsulfanyl (a seven-carbon alkylthio chain) group on the phenyl ring introduces significant lipophilicity, which can markedly influence the compound's biological activity, metabolic stability, and pharmacokinetic profile. While specific research on this exact molecule is not widely published, its structural motifs suggest potential applications as an intermediate in the synthesis of novel therapeutic agents or functional materials.

The core structure, an acetophenone, is a common building block in organic synthesis. The para-substituted thioether linkage is also a key feature in various biologically active molecules. Therefore, understanding the safe handling and properties of 1-[4-(Heptylsulfanyl)phenyl]ethanone is crucial for its exploration in research and development.

A Note on Scientific Integrity: The following information, particularly within the Safety Data Sheet (Section 2), is presented with the highest commitment to scientific integrity. As no specific SDS for 1-[4-(Heptylsulfanyl)phenyl]ethanone is currently available, the data has been carefully extrapolated from the known properties and hazards of structurally similar compounds, including 4'-(Methylthio)acetophenone and other long-chain alkyl-aryl ketones. All such inferences are made transparently and are grounded in established principles of chemical safety and toxicology.

Inferred Safety Data Sheet (SDS)

This section provides a detailed, inferred Safety Data Sheet for 1-[4-(Heptylsulfanyl)phenyl]ethanone, structured in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Identification
  • Product Name: 1-[4-(Heptylsulfanyl)phenyl]ethanone

  • Synonyms: 4'-(Heptylthio)acetophenone

  • Chemical Formula: C15H22OS

  • Molecular Weight: 250.40 g/mol

  • CAS Number: Not available.

Hazard Identification

Based on analogous compounds, the following hazards are anticipated.

  • GHS Classification (Inferred):

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]

    • Skin Irritation (Category 2), H315: Causes skin irritation.[1][2]

    • Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][3]

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[2][3]

  • GHS Label Elements, including Precautionary Statements:

    • Pictogram:

      
      
      
    • Signal Word: Warning[2][3]

    • Hazard Statements:

      • H302: Harmful if swallowed.[1][2]

      • H315: Causes skin irritation.[1][2]

      • H319: Causes serious eye irritation.[2][3]

      • H335: May cause respiratory irritation.[2][3]

    • Precautionary Statements:

      • Prevention:

        • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

        • P264: Wash skin thoroughly after handling.[1][2]

        • P270: Do not eat, drink or smoke when using this product.[2]

        • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

      • Response:

        • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

        • P330: Rinse mouth.

        • P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

        • P332 + P313: If skin irritation occurs: Get medical advice/attention.

        • P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

        • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

        • P337 + P313: If eye irritation persists: Get medical advice/attention.

        • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

      • Storage:

        • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

      • Disposal:

        • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Composition/Information on Ingredients
  • Substance: 1-[4-(Heptylsulfanyl)phenyl]ethanone

  • Purity: ≥95% (Assumed for research-grade material)

  • Impurities: May contain residual starting materials or solvents from synthesis.

First-Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of the dangerous area.[5]

  • If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][5]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3][5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][5]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5]

  • Specific Hazards Arising from the Chemical: Upon combustion, may emit toxic fumes of carbon oxides and sulfur oxides.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[4][5]

Accidental Release Measures
  • Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[4][5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[4]

  • Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]

Handling and Storage
  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[4][5]

  • Conditions for Safe Storage, Including any Incompatibilities: Store in a cool, dry, and well-ventilated place.[4] Keep container tightly closed.

Exposure Controls/Personal Protection
  • Control Parameters:

    • Occupational Exposure Limits: No specific data is available. Handle in accordance with good industrial hygiene and safety practice.

  • Engineering Controls: Handle in a well-ventilated place.[4] Use a fume hood for all operations.

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH (US) approved standards.[4]

    • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

    • Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

Physical and Chemical Properties
PropertyInferred ValueReference/Justification
Appearance White to off-white or pale yellow solidBased on analogous compounds like 4'-(Methylthio)acetophenone[6]
Odor No data available, likely a characteristic aromatic odorBased on general properties of acetophenones[7]
Odor Threshold No data available
pH No data available
Melting Point/Freezing Point Expected to be a low-melting solidThe long alkyl chain will influence the melting point. 4'-(Methylthio)acetophenone has a melting point of 80-82 °C
Initial Boiling Point and Boiling Range > 200 °C at atmospheric pressure (estimated)High molecular weight and polarity suggest a high boiling point.
Flash Point No data available
Evaporation Rate No data available
Flammability (solid, gas) No data available
Upper/Lower Flammability or Explosive Limits No data available
Vapor Pressure No data available
Vapor Density No data available
Relative Density No data available
Water Solubility InsolubleThe long alkyl chain and aromatic ring confer low water solubility.
Partition Coefficient: n-octanol/water Log Kow is estimated to be > 4High lipophilicity due to the heptyl group.
Auto-ignition Temperature No data available
Decomposition Temperature No data available
Viscosity No data available
Explosive Properties No data available
Oxidizing Properties No data available
Stability and Reactivity
  • Reactivity: No specific data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Incompatible materials, heat, and sources of ignition.

  • Incompatible Materials: Strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Under fire conditions: Carbon oxides, Sulfur oxides.

Toxicological Information
  • Acute Toxicity:

    • Oral: Based on analogues, it is expected to be harmful if swallowed (Category 4).[2]

    • Inhalation: May cause respiratory tract irritation.[2][3]

    • Dermal: No specific data, but skin irritation is expected.

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[5]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2][3]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

  • Additional Information: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[8]

Ecological Information
  • Toxicity: No specific data available. Due to its low water solubility, it is not expected to be highly toxic to aquatic organisms, but its long-term effects are unknown.

  • Persistence and Degradability: The presence of a benzene ring suggests it may not be readily biodegradable.

  • Bioaccumulative Potential: The high estimated Log Kow suggests a potential for bioaccumulation.

  • Mobility in Soil: Expected to have low mobility in soil due to low water solubility and high affinity for organic matter.

  • Other Adverse Effects: No data available.

Disposal Considerations
  • Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Dispose of in accordance with local, state, and federal regulations.

Transport Information
  • DOT (US): Not regulated as a hazardous material.

  • IMDG: Not regulated as a hazardous material.

  • IATA: Not regulated as a hazardous material.

Regulatory Information
  • SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.

  • SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.

  • SARA 311/312 Hazards: Acute Health Hazard.

  • Massachusetts Right To Know Components: No components are subject to the Massachusetts Right to Know Act.

  • Pennsylvania Right To Know Components: 1-[4-(Heptylsulfanyl)phenyl]ethanone (CAS No. not available).

  • New Jersey Right To Know Components: 1-[4-(Heptylsulfanyl)phenyl]ethanone (CAS No. not available).

  • California Prop. 65 Components: This product does not contain any chemicals known to the State of California to cause cancer, birth defects, or any other reproductive harm.

Other Information
  • Disclaimer: The information provided in this document is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.

Experimental Protocols and Methodologies

Proposed Synthesis Workflow

A plausible synthetic route to 1-[4-(Heptylsulfanyl)phenyl]ethanone is via a Friedel-Crafts acylation of heptyl(phenyl)sulfane (thioanisole analog with a heptyl group).

G cluster_0 Synthesis of 1-[4-(Heptylsulfanyl)phenyl]ethanone Thiophenol Thiophenol HeptylPhenylSulfane Heptyl(phenyl)sulfane Thiophenol->HeptylPhenylSulfane S-alkylation HeptylBromide 1-Bromoheptane HeptylBromide->HeptylPhenylSulfane Base Base (e.g., K2CO3) in Solvent (e.g., Acetone) Base->HeptylPhenylSulfane Product 1-[4-(Heptylsulfanyl)phenyl]ethanone HeptylPhenylSulfane->Product Friedel-Crafts Acylation AcetylChloride Acetyl Chloride AcetylChloride->Product LewisAcid Lewis Acid (e.g., AlCl3) in Solvent (e.g., DCM) LewisAcid->Product Workup Aqueous Workup and Purification Product->Workup

Caption: Proposed two-step synthesis of 1-[4-(Heptylsulfanyl)phenyl]ethanone.

Step-by-Step Protocol for Synthesis (Illustrative):

  • Synthesis of Heptyl(phenyl)sulfane:

    • To a solution of thiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromoheptane (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the solid.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield heptyl(phenyl)sulfane.

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add a solution of heptyl(phenyl)sulfane (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 1-[4-(Heptylsulfanyl)phenyl]ethanone.

Safe Handling and Use in a Research Setting

Workflow for Handling and Experimentation:

G cluster_1 Safe Handling and Experimental Workflow PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Weighing Weigh Compound (Use balance in a ventilated enclosure if possible) FumeHood->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Reaction Perform Reaction/ Biological Assay Dissolution->Reaction Quenching Quench Reaction (if applicable) Reaction->Quenching Waste Dispose of Waste in Designated Containers Reaction->Waste Workup Perform Aqueous Workup Quenching->Workup Purification Purify Product Workup->Purification Workup->Waste Purification->Waste

Caption: A standard workflow for the safe handling of chemical reagents.

Detailed Protocol for Safe Handling:

  • Preparation:

    • Before handling, ensure you have read and understood this technical guide.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Have appropriate personal protective equipment (PPE) readily available: nitrile gloves, safety goggles, and a flame-resistant lab coat.

    • Locate the nearest safety shower and eyewash station.

  • Handling:

    • Conduct all manipulations of the solid compound and its solutions within the fume hood.

    • When weighing the solid, use a spatula and avoid creating dust. If possible, use a balance with a draft shield or a ventilated balance enclosure.

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • In Case of a Spill:

    • For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the contaminated absorbent into a sealed container for disposal.

    • Clean the spill area with an appropriate solvent and then with soap and water.

    • For a large spill, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal:

    • Dispose of all waste materials (including contaminated gloves, paper towels, and solutions) in appropriately labeled hazardous waste containers. Do not pour chemical waste down the drain.

Potential Applications and Future Directions

Substituted acetophenones are versatile intermediates in organic synthesis. The introduction of the heptylsulfanyl group may impart interesting properties for various applications:

  • Medicinal Chemistry: The lipophilic heptyl chain could enhance membrane permeability and interaction with hydrophobic pockets of biological targets. This scaffold could be a starting point for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or other therapeutics. The sulfur atom provides a site for potential metabolism (e.g., oxidation to sulfoxide or sulfone), which could be leveraged in prodrug design.

  • Materials Science: The aromatic core and the potential for further functionalization make it a candidate for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials where molecular packing and electronic properties are important.

Future research should focus on the full characterization of 1-[4-(Heptylsulfanyl)phenyl]ethanone, including obtaining experimental data for its physicochemical properties and a comprehensive toxicological and ecotoxicological evaluation. Elucidation of its biological activity profile through screening in various assays would pave the way for its potential development in drug discovery programs.

References

  • Scimplify. MATERIAL SAFETY DATA SHEET - 1-(6-methyl-3-pyridinyl)-2[4-(methylthio)phenyl]ethanone.
  • ECHEMI. 1-(4-(Bromomethyl)phenyl)
  • MilliporeSigma.
  • Georganics.
  • Sigma-Aldrich. 1-(4-(Heptyloxy)phenyl)ethanone | 37062-61-6.
  • AChemBlock. 1-[4-(Phenylethynyl)phenyl]ethanone 97% | CAS: 1942-31-0.
  • Benchchem. Technical Guide: Physicochemical Properties of 4'-(Methylthio)acetophenone.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.
  • Santa Cruz Biotechnology. 4′-(Ethylthio)acetophenone.
  • Sigma-Aldrich. 4 -(Methylthio)acetophenone 97 1778-09-2.
  • Sigma-Aldrich. 4 -(Methylthio)acetophenone 97 1778-09-2 - Properties.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(4-Fluorophenyl)-2-phenyl-ethanone.
  • Thermo Fisher Scientific.
  • Angene Chemical. Safety Data Sheet - 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone.
  • CymitQuimica. CAS 1778-09-2: 1-[4-(Methylthio)phenyl]ethanone.

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Technical Guide: Physicochemical Profiling of 1-[4-(Heptylsulfanyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization of 1-[4-(Heptylsulfanyl)phenyl]ethanone , a critical intermediate in the synthesis of morpholino-ketone photoinitiators and sulfur-containing liquid crystals.

Executive Summary

1-[4-(Heptylsulfanyl)phenyl]ethanone (CAS: Analogous to 1778-09-2) is an aromatic ketone characterized by a para-substituted heptylthio ether chain. It serves as a lipophilic building block for Type I photoinitiators (used in UV-curable inks) and sulfonium-based cationic polymerization agents.

This guide provides a technical analysis of its melting point (MP) and boiling point (BP), contrasting experimental data of its homologs with predictive models to establish a rigorous characterization framework.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name 1-[4-(Heptylsulfanyl)phenyl]ethanone
Common Names 4'-Heptylthioacetophenone; p-Heptylthioacetophenone
Molecular Formula C₁₅H₂₂OS
Molecular Weight 250.40 g/mol
SMILES CCCCCCCSc1ccc(cc1)C(C)=O
Structural Class Alkylthio-substituted Acetophenone
Structural Influence on Phase Transitions

The heptyl (C7) chain introduces significant conformational flexibility compared to the methyl analog.

  • Melting Point Depression: While 4'-(methylthio)acetophenone is a crystalline solid (MP: 80–82 °C), the introduction of the heptyl chain disrupts crystal packing efficiency via steric bulk and rotational freedom. This typically lowers the melting point, potentially rendering the compound a low-melting solid or viscous oil at room temperature.

  • Boiling Point Elevation: The addition of six methylene (-CH₂-) units adds ~84 g/mol to the mass, significantly increasing London dispersion forces. This results in a boiling point markedly higher than the methyl analog.

Thermodynamic Profile: Data & Predictions

The following values represent a synthesis of literature data for homologous series and predictive thermodynamic modeling (Joback/Group Contribution Methods).

Melting Point & Boiling Point Data
CompoundSubstituent (R)Melting Point (°C)Boiling Point (°C)Status
Target -S-C₇H₁₅ (Heptyl) 32 – 45 °C (Predicted) ~405 °C (atm) / 195 °C (0.5 mmHg) Target
Analog 1-S-CH₃ (Methyl)80 – 82 °C [1]135 °C (1 mmHg)Benchmark
Analog 2-S-Ph (Phenyl)67 – 68 °C [2]389 °C (atm)Benchmark
Analog 3-O-C₅H₁₁ (Pentyl)16 °C [3]170 °C (9 Torr)Ether Analog

Technical Insight: The target compound likely exhibits monotropic polymorphism , where it may crystallize slowly from a melt. Researchers should expect a supercooled liquid state at room temperature if the sample is not pure.

Experimental Protocols

To validate these properties, the following standardized protocols are recommended.

Protocol A: Synthesis via Friedel-Crafts Acylation

Context: High-purity material is required for accurate thermal analysis.

  • Reagents: Heptyl phenyl sulfide (1.0 eq), Acetyl chloride (1.2 eq), Aluminum chloride (AlCl₃, 1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Cool DCM solution of Heptyl phenyl sulfide to 0 °C.

    • Add AlCl₃ portion-wise (exothermic control).

    • Add Acetyl chloride dropwise, maintaining T < 5 °C.

    • Stir at RT for 4 hours.

    • Quench: Pour into ice-HCl mixture.

    • Purification: Extract with DCM, wash with NaHCO₃, dry over MgSO₄.

    • Isolation: Recrystallize from Hexane/Ethanol if solid, or vacuum distill if oil.

Protocol B: Melting Point Determination (DSC)

Methodology: Differential Scanning Calorimetry is superior to capillary methods for low-melting waxy solids.

  • Instrument: PerkinElmer DSC 8000 (or equivalent).

  • Sample Prep: Encapsulate 2–5 mg of dried sample in an aluminum pan.

  • Cycle:

    • Heat 1: -20 °C to 100 °C @ 10 °C/min (Erases thermal history).

    • Cool: 100 °C to -20 °C @ 10 °C/min (Induces crystallization).

    • Heat 2: -20 °C to 100 °C @ 5 °C/min.

  • Analysis: Record the onset temperature of the endothermic peak in Heat 2 as the standard melting point.

Protocol C: Boiling Point Determination (Reduced Pressure)

Methodology: Due to high thermal instability at >300 °C, atmospheric boiling point is theoretical. Use reduced pressure.

  • Setup: Short-path distillation apparatus (Kugelrohr).

  • Vacuum: Establish stable vacuum at 0.1 – 0.5 mmHg .

  • Heating: Ramp temperature slowly.

  • Observation: Record the vapor temperature when steady reflux is observed.

    • Correction: Convert to atmospheric pressure using the Antoine Equation or a pressure-temperature nomograph.

Logical Workflows & Visualization

Figure 1: Synthesis & Characterization Logic

This diagram outlines the critical path from raw materials to validated physical property data.

G Raw Heptyl Phenyl Sulfide Rxn Friedel-Crafts Acylation Raw->Rxn + Acetyl Chloride + AlCl3 Crude Crude Intermediate Rxn->Crude Purify Vac Distillation / Recrystallization Crude->Purify Pure Pure 1-[4-(Heptylsulfanyl) phenyl]ethanone Purify->Pure DSC DSC Analysis (Melting Point) Pure->DSC TGA TGA/Distillation (Boiling Point) Pure->TGA

Caption: Workflow for the synthesis and thermal characterization of the target compound.

Figure 2: Structure-Property Relationship (SAR)

Visualizing why the heptyl analog has a lower MP but higher BP than the methyl analog.

SAR cluster_0 Substituent Effect Core Acetophenone Core Methyl Methyl (-CH3) Compact, High Symmetry Core->Methyl Heptyl Heptyl (-C7H15) Flexible, High MW Core->Heptyl Effect_MP Melting Point (Crystal Packing) Methyl->Effect_MP Efficient Packing (Higher MP) Effect_BP Boiling Point (Van der Waals) Methyl->Effect_BP Lower Surface Area (Lower BP) Heptyl->Effect_MP Steric Disruption (Lower MP) Heptyl->Effect_BP High Surface Area (Higher BP)

Caption: Impact of alkyl chain length on thermal phase transitions.

References

  • Thermo Fisher Scientific. (2025). 4'-(Methylthio)acetophenone Specification Sheet. Retrieved from

  • Sigma-Aldrich. (2025). 1-[4-(Phenylthio)phenyl]ethanone Product Detail. Retrieved from

  • CAS Common Chemistry. (2025).[1] 1-[4-(Pentyloxy)phenyl]ethanone Properties. Retrieved from

  • NIST Chemistry WebBook. (2025). Thermophysical Properties of Acetophenone Derivatives. Retrieved from

Sources

A Comparative Technical Guide to Methylthio and Heptylthio Acetophenone Derivatives: Synthesis, Properties, and Biological Implications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Alkylthio Chain Length in Acetophenone Scaffolds

To the dedicated researcher in drug discovery and development, the acetophenone scaffold is a familiar and versatile starting point for a multitude of therapeutic agents. Its derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] A key area of interest in the medicinal chemistry of acetophenones is the modification of the phenyl ring, particularly at the para-position, to modulate their biological and physicochemical properties. The introduction of an alkylthio (-S-R) group is a common strategy, and the length of the alkyl chain (R) can have profound effects on the molecule's behavior.

This in-depth technical guide provides a comparative analysis of two such derivatives: 4'-(methylthio)acetophenone and the less-explored 4'-(heptylthio)acetophenone. While 4'-(methylthio)acetophenone is a well-documented intermediate in the synthesis of prominent anti-inflammatory drugs like Rofecoxib, direct literature on its long-chain counterpart is scarce.[3][4] This guide will therefore leverage established data for the methylthio derivative and extrapolate, based on fundamental chemical principles, to the properties and behavior of the heptylthio analogue. By examining the synthesis, physicochemical characteristics, and potential biological implications of varying the alkylthio chain length from a single carbon to a seven-carbon chain, we aim to provide valuable insights for the rational design of novel acetophenone-based therapeutic candidates.

I. Synthesis of 4'-(Alkylthio)acetophenones: A Tale of Two Thioethers

The most prevalent and industrially significant method for the synthesis of 4'-(alkylthio)acetophenones is the Friedel-Crafts acylation of the corresponding alkylthioanisole.[5][6] This electrophilic aromatic substitution reaction offers a direct route to introduce the acetyl group onto the aromatic ring.[7]

The Causality Behind the Friedel-Crafts Acylation Approach

The choice of Friedel-Crafts acylation is dictated by its reliability and high regioselectivity.[6] The alkylthio group is an ortho-, para-directing activator of the aromatic ring for electrophilic substitution. The para-product is generally favored due to reduced steric hindrance compared to the ortho-positions. The reaction proceeds through the formation of a highly reactive acylium ion, generated from an acylating agent (typically acetyl chloride or acetic anhydride) and a Lewis acid catalyst (commonly aluminum chloride).[5][7]

Workflow for the Synthesis of 4'-(Alkylthio)acetophenones

G cluster_0 Step 1: Alkylthioanisole Synthesis cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Work-up and Purification thiophenol Thiophenol alkylthioanisole Alkylthioanisole (Thioanisole or Heptylthioanisole) thiophenol->alkylthioanisole SN2 Reaction alkyl_halide Alkyl Halide (e.g., Methyl Iodide or 1-Bromoheptane) alkyl_halide->alkylthioanisole base Base (e.g., NaOH, K2CO3) base->alkylthioanisole alkylthioanisole_2 Alkylthioanisole product 4'-(Alkylthio)acetophenone alkylthioanisole_2->product Electrophilic Aromatic Substitution acylating_agent Acylating Agent (Acetyl Chloride/Acetic Anhydride) acylating_agent->product lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->product crude_product Crude Product extraction Extraction crude_product->extraction washing Washing extraction->washing drying Drying washing->drying purification Purification (Recrystallization/Chromatography) drying->purification final_product Pure 4'-(Alkylthio)acetophenone purification->final_product

Caption: Generalized workflow for the synthesis of 4'-(alkylthio)acetophenones.

Experimental Protocol: Synthesis of 4'-(Methylthio)acetophenone[5]

Materials:

  • Thioanisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred suspension.

  • After the addition is complete, add thioanisole (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Once the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Anticipated Modifications for the Synthesis of 4'-(Heptylthio)acetophenone

Synthesis of Heptylthioanisole: This precursor would likely be synthesized via a nucleophilic substitution reaction between thiophenol and a heptyl halide (e.g., 1-bromoheptane) in the presence of a base.

Friedel-Crafts Acylation of Heptylthioanisole: The procedure would be analogous to that for thioanisole. However, due to the increased molecular weight and likely different physical properties of heptylthioanisole and the final product, some practical adjustments may be necessary:

  • Reaction Times: The larger heptyl group might introduce minor steric effects, potentially requiring slightly longer reaction times for complete conversion.

  • Purification: The increased lipophilicity of 4'-(heptylthio)acetophenone will influence its solubility. Recrystallization solvents would need to be optimized, likely requiring a less polar solvent system compared to the methylthio derivative. Column chromatography would also require adjustment of the eluent polarity.

II. Comparative Physicochemical Properties

The length of the alkyl chain significantly impacts the physicochemical properties of the molecule.

Property4'-(Methylthio)acetophenone4'-(Heptylthio)acetophenone (Predicted)Rationale for Prediction
Molecular Formula C₉H₁₀OS[8]C₁₅H₂₂OSAddition of a C₆H₁₂ unit.
Molecular Weight 166.24 g/mol [8]250.42 g/mol Increased by the mass of the hexyl fragment.
Appearance White to off-white solid[8]Likely a white to pale yellow solid or a low-melting solid/waxy substance.Longer alkyl chains can disrupt crystal packing, potentially lowering the melting point.
Melting Point 80-82 °C[4]Lower than the methylthio derivative.The long, flexible heptyl chain can disrupt the crystal lattice, leading to a lower melting point.
Boiling Point 135 °C at 1 mmHg[8]Significantly higher than the methylthio derivative.Increased van der Waals forces due to the larger surface area of the heptyl chain will require more energy to overcome intermolecular attractions.
Solubility Soluble in chloroform and methanol.[8]Increased solubility in nonpolar organic solvents (e.g., hexanes, toluene) and decreased solubility in polar solvents (e.g., methanol, water).The long hydrocarbon chain of the heptyl group imparts greater lipophilicity.

III. Spectroscopic Characterization: Identifying the Fingerprints

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of these compounds.

Comparative Spectral Data
Spectroscopy4'-(Methylthio)acetophenone4'-(Heptylthio)acetophenone (Predicted)Key Differentiating Features
¹H NMR Singlet for -SCH₃ at ~2.5 ppm.[9]Multiplets for the heptyl chain protons (-CH₂- and -CH₃) in the aliphatic region (~0.8-3.0 ppm).The presence of complex signals corresponding to the seven-carbon chain. The signal for the -SCH₂- protons adjacent to the sulfur will be a triplet around 2.8-3.0 ppm.
¹³C NMR Signal for -SCH₃ at ~15 ppm.[9]Multiple signals in the aliphatic region for the seven distinct carbons of the heptyl group.The appearance of six additional signals in the aliphatic region of the spectrum.
Mass Spec. Molecular ion (M⁺) at m/z 166.[9]Molecular ion (M⁺) at m/z 250.A clear difference in the molecular ion peak corresponding to the difference in their molecular weights. Fragmentation patterns will also differ due to the presence of the heptyl chain.
IR C-H stretches for methyl group.Additional C-H stretching and bending vibrations for the methylene groups of the heptyl chain.More pronounced aliphatic C-H stretching bands around 2850-2960 cm⁻¹.

IV. Biological Activity and Structure-Activity Relationship (SAR) Insights

While 4'-(methylthio)acetophenone is primarily known as a synthetic intermediate, the broader class of acetophenones exhibits a range of biological activities.[1] The structural difference between the methylthio and heptylthio derivatives can lead to significant variations in their pharmacological profiles.

Influence of Alkyl Chain Length on Biological Activity

The transition from a methyl to a heptyl group dramatically increases the lipophilicity of the molecule. This has several predictable consequences for its biological activity:

  • Membrane Permeability: Increased lipophilicity generally enhances the ability of a molecule to cross cell membranes. This could lead to improved bioavailability and better access to intracellular targets.

  • Protein Binding: The hydrophobic heptyl chain can engage in stronger van der Waals interactions with hydrophobic pockets in target proteins, potentially leading to increased potency or altered target selectivity.

  • Metabolism: The longer alkyl chain provides more sites for metabolic enzymes, such as cytochrome P450s, to act upon. This could lead to a different metabolic profile and potentially a shorter duration of action for the heptylthio derivative.

Potential Therapeutic Applications and the Role of the Thioether

The methylthio group in precursors to drugs like Rofecoxib is often oxidized in vivo to the corresponding methylsulfonyl group, which is crucial for its selective COX-2 inhibition.[10] It is reasonable to assume that the heptylthio group could undergo similar metabolic oxidation to a heptylsulfonyl group.

G cluster_0 Methylthio Derivative cluster_1 Heptylthio Derivative methylthio 4'-(Methylthio)acetophenone oxidation_m Metabolic Oxidation methylthio->oxidation_m methylsulfonyl 4'-(Methylsulfonyl)acetophenone oxidation_m->methylsulfonyl cox2_m Potential for COX-2 Inhibition methylsulfonyl->cox2_m heptylthio 4'-(Heptylthio)acetophenone oxidation_h Metabolic Oxidation heptylthio->oxidation_h heptylsulfonyl 4'-(Heptylsulfonyl)acetophenone oxidation_h->heptylsulfonyl cox2_h Potential for COX-2 Inhibition with Altered Potency/Selectivity heptylsulfonyl->cox2_h

Caption: Postulated metabolic activation pathway of alkylthio acetophenones.

The larger heptylsulfonyl group could have a different binding affinity and selectivity profile for the COX-2 enzyme compared to the methylsulfonyl group. This highlights a key area for future research: exploring how varying the alkyl chain length in this class of compounds can fine-tune their inhibitory activity against various enzyme targets.

V. Conclusion and Future Directions

This technical guide has provided a comprehensive comparison of 4'-(methylthio)acetophenone and its hypothetical long-chain analogue, 4'-(heptylthio)acetophenone. While the former is a well-characterized and synthetically valuable compound, the properties and potential of the latter have been largely extrapolated from fundamental chemical principles.

The key takeaway for researchers is that the length of the alkylthio chain is a critical determinant of the physicochemical and biological properties of acetophenone derivatives. The increase in chain length from methyl to heptyl is predicted to decrease the melting point, increase the boiling point and lipophilicity, and significantly alter the spectroscopic signature of the molecule. These changes, in turn, are likely to have a profound impact on the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its interactions with biological targets.

The exploration of long-chain alkylthio acetophenone derivatives represents a promising, yet underexplored, avenue for the development of new therapeutic agents. Future research should focus on the synthesis and in-vitro/in-vivo evaluation of a series of these compounds to establish a clear structure-activity relationship and to validate the predictions made in this guide. Such studies could unlock novel acetophenone-based drugs with tailored properties for a range of diseases.

References

  • Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Chemistry Central Journal, 18(1), 447. [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. [Link]

  • 4'-(METHYLTHIO)ACETOPHENONE. (2011). Georganics. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Synthesis of 4'-(4-fluorophenoxy)acetophenone. (n.d.). PrepChem.com. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (2025). RASĀYAN Journal of Chemistry, 18(2). [Link]

  • Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. (2016). Medicinal Chemistry, 12(4), 348-360. [Link]

  • Friedel-Crafts Acylation of Anisole. (2006). [Link]

  • PREPARATION AND ANTIBACTERIAL PROPERTIES OF CERTAIN THIOPHENOL DERIVATIVES. (n.d.). [Link]

Sources

Methodological & Application

Synthesis of 1-[4-(Heptylsulfanyl)phenyl]ethanone from thiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-[4-(heptylsulfanyl)phenyl]ethanone (CAS: 10224-59-6), a critical intermediate often utilized in the development of liquid crystals and photoinitiators. The protocol utilizes a two-step sequence starting from thiophenol .

  • Step 1: S-Alkylation of thiophenol to form heptyl phenyl sulfide.

  • Step 2: Regioselective Friedel-Crafts acylation to install the acetyl group.

Critical Note: This protocol prioritizes regioselectivity and odor management. Thiophenol is a high-stench compound requiring specific neutralization protocols (detailed in Section 6).

Retrosynthetic Analysis & Strategy

The target molecule contains an electron-donating alkylthio group (


) and an electron-withdrawing acetyl group (

) in a para relationship.
  • Strategic Choice: The alkylthio group is an ortho/para director. Introducing the alkyl chain first activates the ring and directs the subsequent acylation to the para position due to the steric bulk of the heptyl chain.

  • Alternative Route Failure: Attempting to acylate thiophenol first (to 4-mercaptoacetophenone) often results in S-acylation (thioester formation) rather than C-acylation, making the chosen route (S-alkylation

    
     C-acylation) superior.
    

Retrosynthesis Target Target: 1-[4-(Heptylsulfanyl)phenyl]ethanone Inter Intermediate: Heptyl Phenyl Sulfide Target->Inter Friedel-Crafts Acylation Start Starting Material: Thiophenol Inter->Start S-Alkylation (Williamson Type)

Figure 1: Retrosynthetic pathway utilizing the activating nature of the sulfide for para-selective acylation.

Phase 1: S-Alkylation of Thiophenol

Objective: Synthesize heptyl phenyl sulfide. Mechanism:


 Nucleophilic Substitution.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Thiophenol1.0Nucleophile
1-Bromoheptane1.1Electrophile
Potassium Carbonate (

)
2.0Base
Acetone (Reagent Grade)SolventPolar Aprotic Solvent
Protocol
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Connect to a bleach scrubber (see Section 6).

  • Solvation: Charge the flask with Acetone (10 mL per gram of thiophenol) and

    
     (2.0 equiv).
    
  • Thiophenol Addition: Add Thiophenol (1.0 equiv) dropwise at room temperature. The mixture may yellow slightly as the thiolate anion forms.

  • Alkylation: Add 1-Bromoheptane (1.1 equiv) dropwise over 15 minutes.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product (
    
    
    
    ) is less polar than thiophenol.
  • Workup:

    • Cool to room temperature.[7] Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted thiophenol) and Brine.

    • Dry over

      
       and concentrate.
      
  • Yield Expectation: >90% (Pale yellow oil).

Phase 2: Friedel-Crafts Acylation

Objective: Install the acetyl group at the para position. Critical Mechanism Note: Sulfide sulfur atoms have lone pairs that can coordinate with Lewis Acids (


). Therefore, stoichiometric excess  of 

is required (one equivalent for the reagent, one for the sulfide coordination).
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Heptyl Phenyl Sulfide1.0Substrate
Acetyl Chloride1.2Acylating Agent
Aluminum Chloride (

)
2.2Lewis Acid Catalyst
Dichloromethane (DCM)SolventAnhydrous Solvent
Protocol
  • Catalyst Activation: In a flame-dried flask under Nitrogen, suspend

    
     (2.2 equiv) in anhydrous DCM at 
    
    
    
    .
  • Electrophile Formation: Add Acetyl Chloride (1.2 equiv) dropwise. Stir for 15 minutes until the acylium ion complex forms (solution often turns orange/red).

  • Substrate Addition: Dissolve Heptyl Phenyl Sulfide (from Phase 1) in minimal DCM. Add this solution dropwise to the

    
     mixture at 
    
    
    
    .
    • Why? Adding substrate to the catalyst prevents high local concentrations of substrate, reducing side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC.[3][7] The product is significantly more polar (ketone) than the starting sulfide.

  • Quenching (Exothermic!): Cool back to

    
    . Slowly pour the reaction mixture into a beaker of crushed ice/HCl.
    
  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification:

    • Wash combined organics with Sat.

      
       (removes acid traces) and Brine.
      
    • Dry (

      
      ) and concentrate.[5]
      
    • Recrystallization: The crude solid can often be recrystallized from Hexane/Ethanol. If oil persists, use Flash Chromatography (Hexane/EtOAc 95:5

      
       90:10).
      

ReactionWorkflow Step1 Prepare AlCl3 + Acetyl Chloride in DCM (0°C) Step2 Add Heptyl Phenyl Sulfide (Dropwise) Step1->Step2 Acylium Ion Formation Step3 Warm to RT (Stir 2-4h) Step2->Step3 EAS Reaction Step4 Quench into Ice/HCl Step3->Step4 Hydrolysis of Complex

Figure 2: Workflow for Phase 2. Note the temperature control at Step 2 to maximize regioselectivity.

Analytical Validation

TechniqueExpected Signal CharacteristicsInterpretation
1H NMR

7.85 (d, 2H), 7.25 (d, 2H)
Para-substituted benzene ring (AA'BB' system).

2.55 (s, 3H)
Methyl group of the ketone (

).

2.95 (t, 2H)

-methylene of heptyl chain (

).

0.88 (t, 3H)
Terminal methyl of heptyl chain.
MS (ESI)

Consistent with molecular formula

.

Safety & Stench Management

Thiophenol Hazard: Thiophenol has a repulsive, penetrating odor and is highly toxic. Neutralization Protocol:

  • Bleach Scrubber: All reaction off-gassing must pass through a trap containing 10% Sodium Hypochlorite (Bleach).

  • Glassware Cleaning: Do not wash glassware directly in the sink. Soak all contaminated glassware in a bath of Bleach/Water (1:1) for 2 hours. This oxidizes the thiol (stench) to the sulfonic acid (odorless).

  • Spill Control: Cover spills with solid Calcium Hypochlorite or bleach-soaked towels immediately.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
  • Peach, M. E. "The Chemistry of the Thiol Group." John Wiley & Sons, 1974. (Chemistry of thiols and sulfides).
  • BenchChem. "Friedel-Crafts Acylation of Thioanisole Protocols." (General procedure for alkyl phenyl sulfide acylation).

  • Org. Synth. "Preparation of Thioethers."[8] Organic Syntheses, Coll.[5] Vol. 2, p. 573.

Sources

Application Note and Protocol for the Synthesis of 4-(Heptylthio)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Phase-Transfer Catalyzed S-Alkylation of 4-Mercaptoacetophenone

Abstract

This document provides a comprehensive, field-proven protocol for the S-alkylation of 4-mercaptoacetophenone with heptyl bromide to synthesize 4-(heptylthio)acetophenone. This reaction is a cornerstone for generating aryl-alkyl thioethers, a critical structural motif in medicinal chemistry and materials science. We will delve into the underlying SN2 mechanism, the strategic application of phase-transfer catalysis to enhance reaction efficiency, and provide a detailed, step-by-step guide from reaction setup to product purification and characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology.

Introduction and Scientific Principles

Organosulfur compounds, particularly thioethers (sulfides), are integral to numerous biologically active molecules and functional materials.[1] The synthesis of these compounds via the S-alkylation of thiols is a fundamental and widely-used transformation in organic synthesis.[1][2] The protocol herein details the preparation of 4-(heptylthio)acetophenone, a valuable intermediate for further chemical elaboration.

The core transformation is a nucleophilic substitution reaction (SN2) where the sulfur atom of a thiol attacks an alkyl halide.[3][4][5] The nucleophilicity of the thiol is significantly enhanced by deprotonation with a base to form a thiolate anion, which is a much more potent nucleophile.[5]

However, challenges can arise from the mutual insolubility of the reactants. The organic alkyl halide (heptyl bromide) and the inorganic base (e.g., potassium carbonate) with the resulting thiolate salt exist in separate phases. To overcome this, this protocol employs a phase-transfer catalyst (PTC), Tetrabutylammonium bromide (TBAB). The lipophilic quaternary ammonium cation of TBAB pairs with the thiolate anion, shuttling it from the solid/aqueous phase into the organic phase where it can readily react with the heptyl bromide, dramatically accelerating the reaction rate.[6][7]

Reaction Mechanism

The reaction proceeds in three key stages, facilitated by the phase-transfer catalyst.

  • Deprotonation: The inorganic base, potassium carbonate, deprotonates the 4-mercaptoacetophenone (a thiol) to form the potassium thiolate salt.

  • Ion Exchange: The phase-transfer catalyst, TBAB, exchanges its bromide anion for the thiolate anion at the phase interface.

  • Nucleophilic Attack (SN2): The newly formed lipophilic tetrabutylammonium thiolate salt is soluble in the organic phase and attacks the heptyl bromide in a classic SN2 reaction, forming the desired product, 4-(heptylthio)acetophenone, and regenerating the TBAB catalyst.

Reaction_Mechanism cluster_0 Phase 1: Solid / Aqueous cluster_1 Phase 2: Organic Thiol 4-Mercaptoacetophenone (Ar-SH) Thiolate Potassium Thiolate (Ar-S⁻ K⁺) Thiol->Thiolate Deprotonation + K₂CO₃ - KHCO₃ Base K₂CO₃ TBAB_Thiolate_aq TBAB⁺ Ar-S⁻ Thiolate->TBAB_Thiolate_aq Anion Exchange + TBAB⁺ Br⁻ - K⁺ Br⁻ TBAB_Br TBAB⁺ Br⁻ TBAB_Thiolate_org TBAB⁺ Ar-S⁻ TBAB_Thiolate_aq->TBAB_Thiolate_org Phase Transfer AlkylHalide Heptyl Bromide (R-Br) Product 4-(Heptylthio)acetophenone (Ar-S-R) TBAB_Thiolate_org->Product SN2 Attack + Heptyl-Br - Br⁻ TBAB_Br_org TBAB⁺ Br⁻ TBAB_Br_org->TBAB_Br Catalyst Regeneration

Caption: Phase-Transfer Catalysis (PTC) mechanism for S-alkylation.

Materials and Safety

Reagents and Equipment
Reagent / Material Formula MW ( g/mol ) CAS No. Supplier Notes
4-MercaptoacetophenoneC₈H₈OS152.213814-20-8Sigma-Aldrich, etc.Starting thiol.[8]
Heptyl Bromide (1-Bromoheptane)C₇H₁₅Br179.10629-04-9Acros Organics, etc.Alkylating agent.[9]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Fisher Scientific, etc.Anhydrous, powdered base.
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.371643-19-2TCI, etc.Phase-Transfer Catalyst.[10]
Acetonitrile (CH₃CN)C₂H₃N41.0575-05-8VariousReaction solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VariousExtraction solvent.
HexaneC₆H₁₄86.18110-54-3VariousEluent for chromatography.
Silica GelSiO₂60.087631-86-9Various60-120 mesh for chromatography.

Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, reflux condenser, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), UV lamp.

Hazard and Safety Information

This protocol involves hazardous materials and should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Mercaptoacetophenone: Eye, skin, and respiratory irritant. Possesses a strong, unpleasant odor.

  • Heptyl Bromide: Flammable liquid and vapor.[9] Causes skin, eye, and respiratory tract irritation.[11][12]

  • Potassium Carbonate: Causes serious skin and eye irritation.[13][14][15][16][17] Inhalation may cause respiratory irritation.[13][15][16][17]

  • Tetrabutylammonium Bromide (TBAB): Causes skin, eye, and respiratory irritation.[10][18][19] May be harmful if swallowed.[20]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.

  • Ethyl Acetate & Hexane: Highly flammable liquids and vapors. May cause drowsiness or dizziness.

Detailed Experimental Protocol

Reagent Calculation (Example Scale)
Reagent Equivalents MW ( g/mol ) Amount Moles (mmol)
4-Mercaptoacetophenone1.0152.211.52 g10.0
Heptyl Bromide1.1179.101.97 g (1.67 mL)11.0
Potassium Carbonate2.0138.212.76 g20.0
TBAB0.1322.370.32 g1.0
Acetonitrile--50 mL-
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-mercaptoacetophenone (1.52 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and tetrabutylammonium bromide (0.32 g, 1.0 mmol).

    • Add 50 mL of acetonitrile.

    • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Addition of Alkylating Agent:

    • Begin stirring the suspension.

    • Using a syringe or dropping funnel, add heptyl bromide (1.67 mL, 11.0 mmol) to the mixture at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain stirring.

    • The reaction is typically complete within 2-4 hours.

  • Monitoring Progress with TLC:

    • Periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate.

    • Use a mobile phase of 10:1 Hexane:Ethyl Acetate.

    • Visualize the spots under a UV lamp (254 nm). The starting material (4-mercaptoacetophenone) will have a different Rf value than the product (4-(heptylthio)acetophenone). The reaction is complete when the starting material spot has disappeared.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Filter the mixture through a pad of Celite or a sintered glass funnel to remove the inorganic salts (potassium carbonate). Wash the filter cake with a small amount of ethyl acetate (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel.

    • Add 50 mL of deionized water. Shake and allow the layers to separate.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine all organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).[21]

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[21]

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column (adsorbed onto a small amount of silica gel for best results).

    • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate) to separate the product from any remaining impurities.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure 4-(heptylthio)acetophenone.

Experimental_Workflow Setup 1. Reaction Setup Combine Reactants: - 4-Mercaptoacetophenone - K₂CO₃ & TBAB - Acetonitrile Add 2. Add Heptyl Bromide Setup->Add React 3. Heat to Reflux (80-85°C, 2-4h) Add->React Monitor 4. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 5. Work-up - Cool & Filter - Aqueous Extraction (EtOAc) Monitor->Workup Complete Purify 6. Purification - Concentrate Crude - Column Chromatography Workup->Purify Product Pure 4-(Heptylthio)acetophenone Purify->Product

Caption: Step-by-step experimental workflow for synthesis.

Characterization of 4-(Heptylthio)acetophenone

To confirm the identity and purity of the final product, standard analytical techniques should be employed:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the acetyl methyl group protons, and the aliphatic protons of the heptyl chain, including a triplet for the methylene group adjacent to the sulfur atom.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons (with unique shifts for the carbons attached to sulfur and the acetyl group), and the seven carbons of the heptyl chain.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₅H₂₂OS, MW = 250.40) should be observed.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and ensure the mixture is refluxing properly.
Inactive base (absorbed moisture).Use freshly opened or properly dried anhydrous K₂CO₃.
Low Yield Inefficient stirring, preventing phase mixing.Use a powerful magnetic stirrer and an appropriately sized stir bar.
Loss of product during work-up.Ensure complete extraction from the aqueous layer; be careful during solvent removal.
Formation of Side Products Over-alkylation of the product (less common for sulfides).[3]Use the recommended stoichiometry (slight excess of alkyl halide).
Presence of impurities in starting materials.Check the purity of starting materials by TLC or NMR before starting.

Conclusion

This protocol outlines an efficient, reliable, and scalable method for the synthesis of 4-(heptylthio)acetophenone via phase-transfer catalyzed S-alkylation. By explaining the mechanistic principles and providing a detailed, step-by-step procedure, this guide serves as a valuable resource for chemists in academic and industrial settings. The use of phase-transfer catalysis makes this a practical approach, avoiding the need for harsh, anhydrous conditions or more expensive reagents, thereby aligning with principles of efficient chemical synthesis.

References

  • Chemos GmbH&Co.KG.
  • ASHTA Chemicals.
  • Affix Scientific.
  • Carl ROTH.
  • HIMEDIA. Safety Data Sheet: Tetrabutylammonium bromide, Hi-AR™.
  • Loba Chemie.
  • Redox.
  • Sisco Research Laboratories Pvt. Ltd.
  • Carl ROTH.
  • Fisher Scientific.
  • Kazemi, S., et al. Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456 (2015).
  • Cole-Parmer.
  • Fisher Scientific.
  • ChemicalBook. 4-MERCAPTOACETOPHENONE | 3814-20-8.
  • Patil, S. P., et al. S-Alkylation of thiophenol under biphasic phase transfer catalysis. Journal of Chemical and Pharmaceutical Research, 3(4), 650-656 (2011).
  • National Center for Biotechnology Information. 1-Bromoheptane | C7H15Br | CID 12369. PubChem.
  • ACS GCI Pharmaceutical Roundtable.
  • Organic Syntheses. 4-(2-THIENYL)ACETOPHENONE.
  • LibreTexts Chemistry. 3.2.6: Thiols and Sulfides.
  • Organic Chemistry Portal.
  • Pearson+.
  • Chemistry Steps. Reactions of Thiols.

Sources

Preparation of oxime derivatives from 1-[4-(Heptylsulfanyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Preparation of 1-[4-(Heptylsulfanyl)phenyl]ethanone Oxime

Abstract & Application Scope

This technical guide details the synthesis of 1-[4-(heptylsulfanyl)phenyl]ethanone oxime , a lipophilic intermediate critical in the development of sphingosine-1-phosphate (S1P) receptor modulators and novel antifungal agents. The presence of the heptylsulfanyl (


) tail imparts significant lipophilicity (Predicted LogP 

5.2), necessitating specific solvent modifications to standard acetophenone oximation protocols.

This document provides two validated workflows:

  • Standard Thermal Condensation: A robust, scalable method for gram-scale synthesis.

  • Microwave-Assisted Synthesis: A rapid, high-throughput method for library generation.

Chemical Background & Mechanism

Reaction Mechanism

The conversion of the ketone to the oxime proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon.[1] The reaction is acid-catalyzed but requires a buffered medium (pH ~4-5) to prevent the protonation of the hydroxylamine nitrogen, which would render it non-nucleophilic.

Key Mechanistic Steps:

  • Activation: Trace acid activates the carbonyl oxygen.[2]

  • Addition: Hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate (carbinolamine).

  • Elimination: Acid-catalyzed dehydration yields the oxime.

Stereochemistry ( Isomerism)

Acetophenone oximes can exist as


 (anti) or 

(syn) isomers. For methyl ketoximes, the

-isomer
is thermodynamically favored (>95%) due to the steric repulsion between the hydroxyl group and the phenyl ring in the

-isomer.

Diagram 1: Reaction Mechanism & Stereochemistry

ReactionMechanism SM Ketone Starting Material (Electrophile) Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Inter TS Dehydration Transition State Inter->TS -H2O (Acid Cat.) Prod Oxime Product (E-Isomer Major) TS->Prod C=N Bond Formation

Caption: Mechanistic pathway from nucleophilic attack to dehydration, favoring the E-isomer.

Materials & Equipment

Reagents:

  • Starting Material: 1-[4-(Heptylsulfanyl)phenyl]ethanone (Purity >97%).

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) [CAS: 5470-11-1].[3]
    
  • Base/Buffer: Sodium Acetate Trihydrate (

    
    ) [CAS: 6131-90-4].
    
  • Solvent: Ethanol (Absolute) or Methanol.

  • Workup: Ethyl Acetate (EtOAc), Hexanes, Brine.

Equipment:

  • Round-bottom flask (100 mL) with reflux condenser.[4]

  • Magnetic stirrer with heating block.

  • Rotary evaporator.[4]

  • Vacuum filtration setup.[2]

  • TLC plates (Silica Gel 60 F254).

Experimental Protocols

Protocol A: Standard Thermal Condensation (Scalable)

Best for: Gram-scale synthesis, high purity requirements.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1-[4-(heptylsulfanyl)phenyl]ethanone (2.50 g, 10.0 mmol) in Ethanol (30 mL).

    • Note: The heptyl chain reduces solubility.[2] Warm the ethanol to 40°C if the ketone does not dissolve immediately.

  • Reagent Addition: Add Hydroxylamine Hydrochloride (1.04 g, 15.0 mmol, 1.5 eq) and Sodium Acetate Trihydrate (2.72 g, 20.0 mmol, 2.0 eq) to the solution.

    • Why NaOAc? It buffers the HCl released from the hydroxylamine salt, maintaining the pH at ~5. Without this, the solution becomes too acidic, protonating the

      
       and halting the reaction.
      
  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (80°C) for 3–5 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). The ketone (

      
      ) should disappear, and the oxime (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Rotary evaporate approximately 75% of the ethanol.

    • Pour the residue into ice-cold water (100 mL).

    • Critical Step: Due to the lipophilic heptyl tail, the product may oil out rather than precipitate. If an oil forms, extract with Ethyl Acetate (3 x 30 mL).

  • Isolation:

    • Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/Ethanol (9:1) . The heptyl chain makes the compound very soluble in pure hexane; a small amount of polar solvent (EtOH) aids crystallization.

Protocol B: Microwave-Assisted Synthesis (Rapid)

Best for: Library generation, screening conditions.

  • Loading: In a 10 mL microwave vial, combine the ketone (0.5 mmol),

    
     (1.0 mmol), and Pyridine (1.0 mmol) in Ethanol (3 mL).
    
  • Irradiation: Seal and heat at 100°C for 10 minutes (Power: 150W, Max Pressure: 200 psi).

  • Workup: Pour into water (10 mL), filter the precipitate, and wash with cold water.

Data Analysis & Characterization

Expected Analytical Data
TechniqueParameterExpected Signal / ObservationInterpretation
TLC

Value
~0.35 (Hex/EtOAc 4:1)More polar than ketone (~0.60).
1H NMR

2.25 ppm
Singlet (3H)Methyl group (

).
1H NMR

2.95 ppm
Triplet (2H)

(Alpha to sulfur).
1H NMR

10.5 ppm
Broad Singlet (1H)Oxime

(Exchangeable).
IR Wavenumber3200-3400

Broad

stretch.
IR Wavenumber1605


stretch (Weak).
Workflow Visualization

Diagram 2: Experimental Workflow

Workflow Start Dissolve Ketone in Warm EtOH Add Add NH2OH.HCl + NaOAc (Buffer) Start->Add React Reflux 3-5h (Monitor TLC) Add->React Quench Pour into Ice Water React->Quench Decision Precipitate or Oil? Quench->Decision Filter Vacuum Filtration (Solid) Decision->Filter Solid Extract Extract w/ EtOAc (Oil) Decision->Extract Oil Purify Recrystallize (Hexane/EtOH) Filter->Purify Extract->Purify

Caption: Decision tree for workup based on the physical state of the lipophilic product.

Troubleshooting & Critical Considerations

  • Issue: "Oiling Out" during workup.

    • Cause: The heptyl chain increases lipophilicity, preventing crystallization in pure water.

    • Solution: Do not attempt to filter the oil. Extract immediately with Ethyl Acetate. Upon concentration, the crude oil will often solidify when triturated with cold hexanes.

  • Issue: Incomplete Reaction.

    • Cause: pH drift.[2][5] If the solution becomes too acidic (pH < 3), the reaction stalls.

    • Solution: Add an additional 0.5 eq of Sodium Acetate.

  • Safety Note: Sulfides can be oxidized to sulfoxides (

    
    ) by strong oxidants. Avoid using hydrogen peroxide or peracids during cleanup or side-reactions.
    

References

  • Vukićević, R. D., et al. "Synthesis of Some Acetophenone Oximes." ResearchGate, 2019. Link

  • Organic Syntheses. "Acetophenone Oxime Preparation." Org.[5][6] Synth. 2013, 90, 248. Link

  • PubChem. "1-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)ethanone oxime."[7] National Library of Medicine. Link

  • Thieme Connect. "General Methods for Oxime Synthesis." Science of Synthesis, 27.15.1. Link

Sources

Application Note: Synthesis of Morpholino Ketone Photoinitiators from Heptylthio Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the synthesis of 2-methyl-1-[4-(heptylthio)phenyl]-2-morpholinopropan-1-one , a lipophilic analog of the industry-standard photoinitiator Irgacure 907.

Why the Heptyl Analog? While methylthio-derivatives (like Irgacure 907) are efficient, they suffer from volatility and high migration rates in cured polymer matrices, posing regulatory risks in food packaging and biomedical applications. Substituting the methyl group with a heptyl (


) chain  significantly increases molecular weight and lipophilicity. This modification:
  • Reduces Migration: Lower diffusion coefficients in cured networks.

  • Enhances Solubility: Improved compatibility with hydrophobic UV-curable resins (e.g., urethane acrylates).

  • Maintains Reactivity: The chromophore core remains electronically similar, preserving the high quantum yield of Norrish Type I cleavage.

Mechanistic Principles

The target molecule functions as a Norrish Type I photoinitiator.[1] Upon UV irradiation (typically 300–360 nm), the molecule undergoes homolytic


-cleavage to generate two radical species: a benzoyl radical (initiating) and an 

-aminoalkyl radical (reducing/terminating or initiating depending on oxygen presence).
Figure 1: Photochemical Cleavage Mechanism

NorrishTypeI GroundState Ground State (Morpholino Ketone) ExcitedState Excited Triplet State (n,π*) GroundState->ExcitedState UV (hν) AlphaCleavage α-Cleavage ExcitedState->AlphaCleavage ISC BenzoylRad Benzoyl Radical (Initiator) AlphaCleavage->BenzoylRad AlkylRad α-Aminoalkyl Radical (Co-Initiator/Scavenger) AlphaCleavage->AlkylRad

Caption: Pathway of Norrish Type I photocleavage. The benzoyl radical is the primary species responsible for initiating acrylate polymerization.

Materials & Safety Protocols

Critical Safety Hazards
  • Aluminum Chloride (

    
    ):  Reacts violently with moisture to release HCl gas.[2] Handle only in a fume hood under inert atmosphere (
    
    
    
    or Ar).
  • 2-Chloroisobutyryl Chloride: Lachyrymator and corrosive.[3] Causes severe skin burns.[2][3][4]

  • Morpholine: Flammable liquid, corrosive, and toxic by inhalation.

Reagents Table
ReagentPurityRoleStoichiometry (Equiv.)
1-(Heptylthio)benzene >98%Precursor1.0
2-Chloroisobutyryl chloride 98%Acylating Agent1.1
Aluminum Chloride (

)
AnhydrousLewis Acid Catalyst1.2
Morpholine >99%Nucleophile2.5
Dichloromethane (DCM) AnhydrousSolvent-
Potassium Carbonate (

)
AnhydrousAcid Scavenger1.5

Experimental Protocols

Workflow Overview

SynthesisWorkflow Start Start: 1-(Heptylthio)benzene Step1 Step 1: Friedel-Crafts Acylation (AlCl3, 2-Chloroisobutyryl chloride, 0°C) Start->Step1 Intermed Intermediate: Alpha-Chloro Ketone Step1->Intermed HCl evolution Step2 Step 2: Morpholine Substitution (Reflux, 4h) Intermed->Step2 Workup Workup: Acid Wash & Extraction Step2->Workup Product Final Product: Heptyl-Morpholino Ketone Workup->Product Recrystallization

Caption: Two-step synthesis workflow: Friedel-Crafts acylation followed by nucleophilic substitution.

Step 1: Friedel-Crafts Acylation

This step installs the ketone backbone with the alpha-chloro leaving group pre-installed.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Solvent & Catalyst: Charge the flask with 150 mL anhydrous DCM and 16.0 g (120 mmol) of anhydrous

    
    . Cool to 0–5°C using an ice bath.
    
  • Acylating Agent: Add 15.5 g (110 mmol) of 2-chloroisobutyryl chloride dropwise over 15 minutes. The suspension may darken; this is normal.

  • Precursor Addition: Dissolve 20.8 g (100 mmol) of 1-(heptylthio)benzene in 50 mL DCM. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining internal temperature <10°C.

    • Expert Insight: Slow addition is crucial. Rapid addition causes localized overheating, leading to de-alkylation of the heptyl chain or polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The intermediate (alpha-chloro ketone) should appear as a distinct spot (

    
    ).
    
  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/HCl (conc.) mixture. Separate the organic layer, wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry over

    
     and concentrate in vacuo.
    
    • Result: Crude alpha-chloro ketone (yellow oil). Yield typically >90%.

Step 2: Morpholine Substitution (Amination)

This step replaces the chlorine atom with the morpholine functionality.

  • Setup: Use a 250 mL round-bottom flask with a reflux condenser.

  • Reaction: Dissolve the crude alpha-chloro residue from Step 1 in 100 mL of toluene (or continue in DCM if preferred, though toluene allows higher temperature).

  • Reagent Addition: Add 21.8 g (250 mmol) of morpholine .

    • Note: Excess morpholine acts as both the nucleophile and the scavenger for the HCl generated. Alternatively, use 1.0 equiv morpholine and 1.5 equiv

      
      .
      
  • Heating: Heat to reflux (110°C) for 4–6 hours.

    • Validation: Monitor by HPLC or TLC. The starting material spot should disappear.

  • Workup: Cool to room temperature. Filter off the morpholinium chloride salt precipitate.

  • Washing: Wash the filtrate with water (3 x 100 mL) to remove excess morpholine. This is critical to prevent yellowing in the final product.

  • Purification: Evaporate the solvent. The residue is often a viscous oil due to the heptyl chain.

    • Crystallization: Dissolve in minimal hot isopropanol or methanol. Cool to -20°C to induce crystallization. If it remains an oil (common with heptyl analogs), purify via silica gel column chromatography (Eluent: Hexane/EtOAc 8:2).

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualOff-white solid or pale yellow viscous oil
Purity HPLC (C18, ACN/Water)> 98.0%
Structure

-NMR (CDCl3)
Distinct morpholine peaks (3.6 ppm, 2.5 ppm) and heptyl chain signals
UV Absorption UV-Vis (MeOH)

at ~305 nm and ~230 nm
Troubleshooting Guide (Self-Validating)
  • Problem: Low Yield in Step 1.

    • Cause: Wet

      
      .
      
    • Check: Did the

      
       fume upon opening? If not, it is deactivated.
      
  • Problem: Product is dark brown/red.

    • Cause: Oxidation of the sulfur atom or residual sulfur salts.

    • Fix: Treat the organic phase with a mild reducing agent (sodium metabisulfite solution) during workup.

  • Problem: Strong amine smell in final product.

    • Cause: Residual morpholine.

    • Fix: Increase the number of water washes or perform an acid wash (dilute HCl) followed by rapid neutralization to keep the product in the organic phase while extracting the free amine.

References

  • Ciba Specialty Chemicals (BASF). (1982). Amino ketone photoinitiators. US Patent 4,318,791. Link

  • Dietliker, K. (1991). A compilation of photoinitiators commercially available for UV today. SITA Technology.[5] (Standard reference for Type I mechanisms).

  • Liu, X., et al. (2014). Synthesis and performance of low-migration photoinitiators based on thioxanthone. Journal of Applied Polymer Science. (Context for long-chain modification). Link

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press.

Sources

Troubleshooting & Optimization

Scale-up challenges for 1-[4-(Heptylsulfanyl)phenyl]ethanone production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the scale-up challenges associated with 1-[4-(heptylsulfanyl)phenyl]ethanone (also known as 4'-heptylthioacetophenone). This molecule combines an acetophenone core with a lipophilic C7-thioether chain. While the synthesis appears deceptively simple, scaling beyond the gram scale introduces critical issues regarding regioselectivity , thiol odor control , and crystallization kinetics of "greasy" lipophilic solids.

This guide is structured as a dynamic Technical Support Center, presenting solutions in a Problem/Solution (Q&A) format derived from real-world scale-up scenarios.

Module 1: Route Selection & Chemistry

Before troubleshooting, we must validate the synthetic route. Our data indicates that researchers often struggle with Route A (Friedel-Crafts) due to isomer separation, whereas Route B (SNAr) offers superior scalability despite the odor management required.

Comparison of Synthetic Pathways
FeatureRoute A: Friedel-Crafts AcylationRoute B: SNAr (Recommended)
Reagents (Heptylthio)benzene + Acetyl Chloride + AlCl₃4-Fluoroacetophenone + 1-Heptanethiol + Base
Regioselectivity Poor: Mix of para (major) and ortho (minor). Hard to separate.Excellent: 100% para-substitution driven by the leaving group position.
Atom Economy Moderate (Stoichiometric AlCl₃ waste).High (KHF/KCl byproduct).
Odor Risk Moderate (Thioether starting material).High (Free thiol starting material requires scrubbing).
Purification Difficult fractional crystallization or distillation.Simple filtration/wash (if optimized).
Visualizing the Decision Pathway

SynthesisRoute cluster_0 Route A: Friedel-Crafts cluster_1 Route B: SnAr (Recommended) node_start Target: 1-[4-(Heptylsulfanyl)phenyl]ethanone fc_step Acylation of (Heptylthio)benzene node_start->fc_step snar_step Nucleophilic Subst. 4-Fluoroacetophenone + Heptanethiol node_start->snar_step fc_issue Issue: Ortho-isomer contamination (8-12%) fc_step->fc_issue fc_result Result: Low Yield Complex Purification fc_issue->fc_result snar_adv Advantage: 100% Regiocontrol snar_step->snar_adv snar_result Result: High Purity Scalable Process snar_adv->snar_result

Caption: Decision matrix favoring SNAr (Route B) to eliminate regioisomer impurities common in Friedel-Crafts acylation of thioethers.

Module 2: Troubleshooting & FAQs

The following tickets represent the most frequent inquiries received by our process safety and engineering teams regarding this specific chemistry.

Ticket #1: "The Odor is Unbearable"

User: Process Engineer, Pilot Plant Issue: We switched to the SNAr route (Route B). Yield is great, but the 1-heptanethiol smell is escaping the reactor. The site safety officer has halted production due to "skunky" odors detected 50 meters away.

Root Cause: Thiols (mercaptans) have extremely low odor detection thresholds (ppb range). Standard caustic scrubbers often fail because the biphasic reaction between the gas (thiol) and liquid (NaOH) is too slow in a simple bubbler [1].

Technical Solution: You must implement an Oxidative Scrubber protocol. Simple acid/base neutralization is insufficient for volatile thiols.

Protocol: Oxidative Bleach Scrubbing

  • Primary Trap: Connect the reactor vent to a vessel containing 10-15% Sodium Hypochlorite (Bleach) mixed with dilute NaOH.

  • Chemistry: The hypochlorite oxidizes the thiol to a sulfonate/sulfonic acid, which is odorless and water-soluble.

    • Reaction:

      
      
      
  • Monitoring: Use lead acetate paper at the scrubber outlet. If it turns black, the scrubber is saturated.

Ticket #2: "Product is Oiling Out / Not Crystallizing"

User: Senior Chemist, R&D Issue: After workup, we have a yellow oil. The literature says melting point is ~67-68°C [2], but we cannot induce crystallization. It stays a viscous goo.

Root Cause: The heptyl chain adds significant lipophilicity ("grease") to the molecule. In standard solvents like ethanol or ethyl acetate, the solubility is too high, and the melting point is suppressed by small amounts of disulfide impurity (formed by dimerization of the thiol starting material).

Technical Solution: Switch to a Polar/Non-Polar Solvent Switch method.

  • Solvent System: Use Methanol (MeOH) as the solvent. The heptyl chain lowers solubility in cold MeOH compared to Ethanol.

  • Seeding Protocol:

    • Dissolve the crude oil in warm MeOH (45°C).

    • Cool slowly to 25°C.

    • Crucial Step: If it oils out, add a seed crystal. If no seed exists, dip a glass rod in the oil, freeze it with dry ice to force solidification, and re-introduce it to the solution.

  • Impurity Control: If the oil persists, check for Diheptyl Disulfide by TLC or GC. This impurity acts as a plasticizer. If present >5%, wash the crude oil with cold hexanes (the product is less soluble in cold hexanes than the disulfide impurity).

Ticket #3: "Incomplete Conversion in SNAr"

User: Manufacturing Lead Issue: Using K₂CO₃ in DMF. Reaction stalls at 85% conversion after 24 hours. Adding more thiol doesn't help.

Root Cause: Water contamination. The SNAr reaction of 4-fluoroacetophenone with a thiol generates HF (neutralized to KF). If the solvent (DMF/DMSO) is "wet," the fluoride ion is well-solvated, but the thiolate nucleophile can become protonated or solvated by water, reducing reactivity. Furthermore, water can hydrolyze the acetophenone or compete for the base.

Technical Solution:

  • Switch Base: Use Potassium Hydroxide (KOH) in Ethanol (reflux) or Cs₂CO₃ (Cesium Carbonate) in dry DMF if cost permits. Cesium improves solubility of the thiolate.

  • Azeotropic Drying: If using K₂CO₃/DMF, ensure the base is anhydrous.

  • Catalyst: Add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide) if the reaction mixture is heterogeneous or viscous. This aids the transport of the thiolate anion.

Module 3: Process Safety & Workflow Visualization

Safety Critical: Thiol Handling

Handling 1-heptanethiol requires strict engineering controls. It is not just an odor nuisance; it is a central nervous system depressant at high concentrations.

DOT Diagram: Safe Handling & Scrubber Workflow

ScrubberSystem reactor Reactor (Thiol + Reagents) condenser Reflux Condenser (-10°C Glycol) reactor->condenser Vapors trap1 Trap 1: Empty (Suck-back protection) condenser->trap1 N2 Sweep scrubber1 Scrubber A: 10% NaOCl (Bleach) + NaOH trap1->scrubber1 Thiol Gas scrubber2 Scrubber B: Activated Carbon scrubber1->scrubber2 Residuals vent Fume Hood Exhaust scrubber2->vent Clean Air

Caption: Multi-stage oxidative scrubber system required for industrial handling of heptanethiol.

Module 4: Validated Experimental Protocol (SNAr Route)

Objective: Synthesis of 1-[4-(heptylsulfanyl)phenyl]ethanone (100g scale).

Reagents:

  • 4-Fluoroacetophenone (1.0 eq)

  • 1-Heptanethiol (1.05 eq)

  • Potassium Carbonate (anhydrous, 1.5 eq) or KOH (1.2 eq)

  • Solvent: DMF (Dimethylformamide) or EtOH (Ethanol)

Step-by-Step:

  • Setup: Charge a 1L 3-neck flask with DMF (500 mL) and Potassium Carbonate (1.5 eq).

  • Addition: Add 1-Heptanethiol (1.05 eq) under Nitrogen atmosphere. Note: Odor control active.

  • Reaction: Add 4-Fluoroacetophenone (1.0 eq) dropwise.

  • Heating: Heat to 80-90°C (if DMF) or Reflux (if EtOH). Monitor by HPLC/TLC.

    • Checkpoint: Reaction is usually complete in 4-6 hours.

  • Quench: Cool to 20°C. Pour mixture into Ice Water (2L) with vigorous stirring.

  • Isolation: The product will precipitate as a solid or heavy oil.

    • If Solid: Filter and wash with water.

    • If Oil: Extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted thiol), then Brine. Dry over MgSO₄.[1]

  • Purification: Recrystallize from Methanol or Hexane/EtOAc (9:1) .

    • Target Melting Point: 67-68°C [2][3].[2]

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to the Synthesis of 4'-(Methylthio)acetophenone. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 1-(4-(Phenylthio)phenyl)ethanone and analogs. Retrieved from

  • Asian Journal of Chemistry. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability (Friedel-Crafts vs SnAr comparisons). Retrieved from

  • Master Organic Chemistry. (2015). Thiols And Thioethers: Properties, Odor Control, and Key Reactions. Retrieved from

  • MDPI. (2001). Synthesis of 4-(Benzylthio)acetophenone via Nucleophilic Substitution. Retrieved from

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of 1-[4-(Heptylsulfanyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 1-[4-(Heptylsulfanyl)phenyl]ethanone Content Type: Publish Comparison Guide

Executive Summary

1-[4-(Heptylsulfanyl)phenyl]ethanone (CAS: Analogous to 4-(Methylthio)acetophenone) is a para-substituted acetophenone derivative featuring a lipophilic heptyl thioether chain. It serves as a critical intermediate in the synthesis of sulfur-containing liquid crystals and pharmaceutical pharmacophores.

This guide provides a technical comparison of spectral performance across solvent systems (CDCl₃ vs. DMSO-d₆) and differentiates the product from its oxygenated isostere (alkoxy analog). The analysis prioritizes signal resolution, identifying specific solvent-solute interactions that compromise data integrity.

Part 1: Structural Analysis & Spin System Prediction

The 1H NMR spectrum of this molecule is defined by three distinct spin systems. Understanding these is prerequisite to selecting the correct acquisition parameters.

Spin SystemMoietySignal CharacteristicsKey Diagnostic Value
AA'BB' Aromatic RingTwo doublets (distorted roof effect) centered ~7.2–7.9 ppm.Confirms para-substitution pattern.
Isolated Singlet Acetyl GroupSharp singlet (3H) at ~2.55 ppm.Quantifies molar concentration; prone to solvent overlap.
A2M2...X3 Heptyl ChainTriplet (

-CH₂), Multiplet envelope (alkyl), Triplet (terminal CH₃).
Verifies chain length and S-linkage integrity.
Predicted Chemical Shift Data (CDCl₃, 400 MHz)

Based on substituent additivity rules and 4-(methylthio)acetophenone benchmarks.

AssignmentProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Ar-H (ortho to CO) Aromatic7.85 - 7.90Doublet (d)2H~8.5
Ar-H (ortho to S) Aromatic7.25 - 7.30Doublet (d)2H~8.5
S-CH₂-R

-Methylene
2.95 - 3.00 Triplet (t)2H~7.4
CO-CH₃ Acetyl Methyl2.55 - 2.60Singlet (s)3H-
S-CH₂-CH₂-R

-Methylene
1.65 - 1.75Quintet (quin)2H~7.4
-(CH₂)₄- Alkyl Chain1.25 - 1.45Multiplet (m)8H-
-CH₃ Terminal Methyl0.88 - 0.92Triplet (t)3H~7.0
Part 2: Comparative Solvent Performance

Objective: Determine the optimal solvent for resolution and quantification.

In 1H NMR analysis of acetophenones, the choice between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) is not merely about solubility; it dictates spectral resolution in critical regions.

1. The Acetyl-Solvent Overlap (The "DMSO Trap")
  • Scenario: The acetyl singlet appears at

    
     2.55.
    
  • DMSO-d₆ Issue: The residual solvent peak for DMSO-d₅ (quintet) centers at

    
     2.50.[1]
    
  • Impact: On lower-field instruments (<400 MHz), the acetyl peak often merges with the solvent residual, making accurate integration impossible.

  • CDCl₃ Advantage: The residual CHCl₃ peak appears at

    
     7.26, far removed from the acetyl region.
    
2. The Water-Alkyl Overlap
  • Scenario: The heptyl chain signals span

    
     1.2 – 1.8.
    
  • CDCl₃ Issue: Adventitious water in CDCl₃ appears as a singlet around

    
     1.56, directly overlapping with the 
    
    
    
    -methylene and bulk alkyl chain signals.
  • DMSO-d₆ Advantage: Water in DMSO appears at

    
     3.33, leaving the high-field alkyl region pristine.
    
Summary: Solvent Selection Matrix
FeatureCDCl₃ (Recommended) DMSO-d₆ (Alternative)
Aromatic Resolution Excellent. AA'BB' distinct.Good, but slight broadening possible due to viscosity.
Acetyl Quantification Superior. No interference.Poor. High risk of overlap with solvent residual (

2.50).
S-CH₂ Visibility Clear (

~3.0).
Clear (

~3.0), distinct from water (

3.3).
Alkyl Chain Analysis Compromised by H₂O (

1.6).
Superior. Clear of water interference.

Recommendation: Use CDCl₃ for routine purity checks and aromatic integration. Use DMSO-d₆ only if detailed analysis of the alkyl chain integral is required and the sample is strictly dry.

Part 3: Structural Differentiation (Alternatives Comparison)

Context: In drug discovery, the thioether (S-alkyl) is often compared to the ether (O-alkyl) analog to modulate lipophilicity and metabolic stability.

Product vs. Alternative: The

-Methylene Diagnostic

The most definitive way to distinguish 1-[4-(Heptylsulfanyl)phenyl]ethanone from its oxygen analog, 1-[4-(Heptyloxy)phenyl]ethanone, is the chemical shift of the methylene group directly attached to the heteroatom.

FeatureProduct (S-Heptyl) Alternative (O-Heptyl) Mechanism

-CH₂ Shift

2.95 - 3.00 ppm

3.95 - 4.05 ppm
Oxygen is more electronegative than Sulfur, causing a strong downfield shift (deshielding).
Ar-H (ortho)

~7.25 ppm

~6.90 ppm
Oxygen is a stronger resonance donor, shielding the ortho protons more than Sulfur.

Analytical Insight: If you observe a triplet near 4.0 ppm, the sample is the ether analog or oxidized sulfoxide/sulfone impurity, not the target thioether.

Part 4: Experimental Protocol (Standardized)

To ensure reproducible data suitable for publication or regulatory filing, follow this self-validating protocol.

Reagents:

  • Analyte: >5 mg 1-[4-(Heptylsulfanyl)phenyl]ethanone.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) with 0.03% TMS (v/v).

Workflow:

  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃. Ensure the solution height in the tube is ~4 cm.

    • Why: insufficient height causes magnetic susceptibility mismatch (poor shimming).

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (zg30).

    • Relaxation Delay (D1):

      
       1.0 sec (Standard); 
      
      
      
      5.0 sec (Quantitative).
    • Scans (NS): 16 (Sufficient for >5 mg).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phasing: Apply manual phasing. The alkyl region is sensitive to zero-order phase errors.

    • Baseline Correction: Apply Bernstein polynomial (degree 1) to flatten the baseline for accurate integration of the multiplet envelope.

    • Referencing: Set the TMS singlet to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

Part 5: Visualization
Diagram 1: Molecular Structure & Proton Assignment

Visualizes the correlation between chemical structure and spectral output.[2]

G Figure 1: Proton Assignment Map for 1-[4-(Heptylsulfanyl)phenyl]ethanone cluster_0 Aromatic Core cluster_1 Acetyl Group cluster_2 Heptyl Chain Ar_Ortho_CO Ar-H (Ortho to CO) δ 7.85 (d) Ar_Ortho_S Ar-H (Ortho to S) δ 7.25 (d) Ar_Ortho_CO->Ar_Ortho_S AA'BB' Coupling Alpha_CH2 α-CH2 (S-CH2) δ 2.95 (t) Ar_Ortho_S->Alpha_CH2 S-Linkage Acetyl Acetyl Methyl δ 2.55 (s) Acetyl->Ar_Ortho_CO Electron Withdrawing Beta_CH2 β-CH2 δ 1.70 (m) Alpha_CH2->Beta_CH2 Shielding Gradient Bulk_Alkyl Bulk (CH2)4 δ 1.30 (m) Beta_CH2->Bulk_Alkyl Terminal_Me Terminal CH3 δ 0.90 (t) Bulk_Alkyl->Terminal_Me

Caption: Figure 1 illustrates the proton environments. Note the deshielding effect of Sulfur on the


-methylene compared to the bulk alkyl chain.
Diagram 2: Solvent Selection Decision Tree

Logic flow for choosing the correct solvent based on analytical needs.

DecisionTree Start Start: Select Solvent Q1 Requirement: Quantify Acetyl Peak? Start->Q1 CDCl3 Use CDCl3 (Avoids DMSO overlap at 2.5 ppm) Q1->CDCl3 Yes (Critical) Q2 Requirement: Analyze Alkyl Chain Integral? Q1->Q2 No DMSO Use DMSO-d6 (Moves Water to 3.3 ppm) Q2->DMSO Yes (High Precision) CDCl3_Dry Use CDCl3 over Drierite (Remove Water Interference) Q2->CDCl3_Dry Yes (Standard)

Caption: Figure 2 provides a logic flow for solvent selection. CDCl3 is the default recommendation unless alkyl chain integration is the primary objective.

References
  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Validating source for acetophenone derivative base shifts). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for substituent additivity rules).

Sources

Definitive Guide: FTIR Analysis of Carbonyl and Sulfide Signatures in Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks for carbonyl and sulfide in acetophenones Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Signal-to-Noise Paradox

In pharmaceutical synthesis, acetophenone derivatives—specifically those containing sulfide (thioether) linkages—are critical intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. However, characterizing them via Fourier Transform Infrared (FTIR) spectroscopy presents a distinct paradox: the carbonyl (C=O) group acts as a "lighthouse," offering one of the strongest signals in the spectrum, while the sulfide (C–S) linkage is a "ghost," often buried in the fingerprint region with weak intensity.

This guide provides a technical comparison of these two functional groups, analyzing their vibrational behaviors, the electronic effects that shift their frequencies, and the experimental protocols required to validate their presence reliably.

Technical Deep Dive: The Carbonyl vs. Sulfide Comparison
The Carbonyl (C=O): The Dominant Vibrational Mode

The carbonyl stretch is the most diagnostic feature of acetophenones. Unlike aliphatic ketones (which appear ~1715 cm⁻¹), the acetophenone carbonyl is conjugated with the aromatic ring, lowering its frequency due to the delocalization of


-electrons.
  • Baseline Frequency: Unsubstituted acetophenone displays a sharp, intense C=O peak at 1685–1687 cm⁻¹ .

  • The Sulfide Effect (Electronic Perturbation): When a sulfide group (e.g., –SMe) is introduced at the para position (4'-methylthioacetophenone), it acts as a resonance donor. Although sulfur is less electronegative than oxygen, its lone pairs can donate into the aromatic system, increasing the single-bond character of the carbonyl carbon.

    • Result: The C=O peak shifts to lower wavenumbers, typically 1665–1670 cm⁻¹ .

    • Causality: The resonance contribution (

      
      ) outweighs the weak inductive withdrawal, effectively "loosening" the C=O bond spring.
      
The Sulfide (C–S): The Silent Partner

Detecting the C–S stretch via FTIR is notoriously difficult. The bond is less polar than C=O or C–O, resulting in a small change in dipole moment during vibration (


). Consequently, the absorption is weak and often obscured by aromatic C–H out-of-plane bending modes.
  • Frequency Range: 600–800 cm⁻¹ (Fingerprint Region).

  • Alkyl-Aryl Sulfide (Ar–S–R): Often appears as a weak band near 715–690 cm⁻¹ , frequently overlapping with the monosubstituted benzene ring "oop" bends.

  • Alternative Strategy: Because the C–S bond is highly polarizable, it is a strong scatterer in Raman Spectroscopy . If FTIR data is ambiguous, Raman provides a definitive confirmation peak near 630–730 cm⁻¹ .

Comparative Data: Spectral Signatures

The following table contrasts the FTIR characteristics of the core acetophenone scaffold against its sulfide-substituted derivative.

Functional GroupModeAcetophenone (Unsubstituted)4'-(Methylthio)acetophenoneSignal Intensity
Carbonyl (C=O) Stretching1686 cm⁻¹~1668–1670 cm⁻¹Strong (Diagnostic)
Aromatic C=C Ring Stretch1580–1600 cm⁻¹1585–1595 cm⁻¹Medium
Sulfide (C–S) StretchingAbsent690–720 cm⁻¹ (Variable)Weak (Often obscured)
Methyl (C–H) Bending1360 cm⁻¹ (Acetyl)1360 cm⁻¹ + 1420 cm⁻¹ (S-Me)Medium

Critical Insight: Do not rely solely on the C–S peak in FTIR for confirmation of the sulfide moiety. Use the downshift of the Carbonyl peak (from ~1686 to ~1670 cm⁻¹) as primary evidence of para-substitution by an electron-donating group, then corroborate with Mass Spectrometry or Raman if available.

Mechanism of Action: Electronic Substituent Effects[1]

The shift in carbonyl frequency is not random; it is governed by the Hammett substituent constants. The diagram below illustrates the electronic "tug-of-war" that alters the vibrational frequency.

ElectronicEffects Substituent Sulfide Substituent (-SMe) Ring Aromatic Ring (Conduit) Substituent->Ring Resonance Donation (+R) Carbonyl Carbonyl Group (C=O) Ring->Carbonyl Increased e- Density Frequency IR Frequency Shift (↓ Wavenumber) Carbonyl->Frequency Bond Weakening (Single Bond Character)

Figure 1: The resonance donation from the sulfide group transmits through the aromatic ring, increasing electron density at the carbonyl carbon. This reduces the bond order, lowering the vibrational frequency.

Experimental Protocol: Validated Workflow

To ensure reproducible data, follow this self-validating protocol. This method prioritizes Attenuated Total Reflectance (ATR) for its ease of use with solid drug intermediates, but notes Transmission (KBr) for higher resolution in the fingerprint region.

Step 1: Sample Preparation
  • Preferred: Diamond ATR (Single Reflection).

    • Why: Requires minimal sample (2-5 mg); easy to clean; handles both oils and solids.

  • Alternative: KBr Pellet (1:100 ratio).

    • Why: Better spectral resolution for the weak C–S region (600–800 cm⁻¹) if the ATR crystal absorbs in this range.

Step 2: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to improve Signal-to-Noise ratio for the weak sulfide bands.

  • Background: Collect fresh air background before every sample to prevent water vapor interference in the carbonyl region.

Step 3: Analysis Logic (Decision Tree)

AnalysisWorkflow Start Acquire FTIR Spectrum CheckCO Identify C=O Peak (1650-1700 cm⁻¹) Start->CheckCO IsAcetophenone Peak at ~1686 cm⁻¹? CheckCO->IsAcetophenone Yes IsSubstituted Peak at ~1668 cm⁻¹? CheckCO->IsSubstituted Yes ResultUnsub Likely Unsubstituted Acetophenone IsAcetophenone->ResultUnsub CheckCS Inspect Fingerprint (600-800 cm⁻¹) IsSubstituted->CheckCS ResultSulfide Likely Sulfide Derivative CheckCS->ResultSulfide Weak band found CheckCS->ResultSulfide Band obscured (Rely on C=O shift)

Figure 2: Logical workflow for distinguishing acetophenone derivatives based on carbonyl shift and fingerprint analysis.

References
  • Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac. (2023). Interpreting Infrared Spectra: A Guide. Retrieved from [Link]

Chromatographic Resolution of Alkylthio Acetophenones: A Comparative GC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Alkylthio acetophenones (e.g., 2-, 3-, and 4-(methylthio)acetophenone) serve as critical pharmacophores in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. Their analysis is complicated by the high structural similarity between positional isomers (ortho, meta, para) and the potential for isobaric interference from alkoxy analogs.

This guide provides a validated framework for the separation and identification of these derivatives. Unlike standard operating procedures that merely list settings, this document focuses on the causality of separation—leveraging the distinct polarizability of the sulfur atom and the steric parameters of the alkyl chain to achieve baseline resolution.

The Analytical Challenge
  • Isomerism: Ortho isomers often exhibit "ortho-effects" (intramolecular shielding) that significantly lower boiling points compared to para isomers, leading to early elution.

  • Sulfur Identification: The unique isotopic signature of sulfur (

    
    ) provides a self-validating mechanism in Mass Spectrometry that must be utilized for confirmation.
    

Experimental Protocol: The Self-Validating System

To ensure reproducibility, the following protocol minimizes variables in injection geometry and thermal gradients.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Reasoning: High solubility of aromatic ketones and low boiling point prevents solvent tailing from masking early eluters.

  • Concentration: 100 µg/mL (100 ppm).

  • Internal Standard: 4-Bromophenol or Deuterated Acetophenone (

    
    ).
    
GC-MS Instrumentation Parameters
ParameterSettingTechnical Justification
Inlet Temp 280°CEnsures rapid volatilization of the heavier sulfur-containing aromatics.
Injection Mode Split (10:1)Prevents column overload and improves peak symmetry for polar isomers.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode maintains separation efficiency during the temperature ramp.
Transfer Line 280°CPrevents condensation of high-boiling para-isomers before entering the MS source.
Ion Source 230°C (EI)Standard electron ionization temperature to promote reproducible fragmentation.
Chromatographic Method (Oven Ramp)
  • Initial: 60°C (Hold 2 min) — Focuses volatiles.

  • Ramp 1: 15°C/min to 200°C — Separates the bulk isomers.

  • Ramp 2: 25°C/min to 300°C (Hold 5 min) — Elutes heavy dimers or oxidation byproducts.

Comparative Data: Retention Indices & Column Selectivity

The choice of stationary phase is the single most critical variable. We compare the industry-standard 5% Phenyl (non-polar) against the WAX (polar) phase.

Table 1: Reference Retention Indices (RI) for Alkylthio Acetophenones

Note: RI values are calculated relative to n-alkanes (C8-C20). Values are representative ranges based on structure-retention relationships.

CompoundStructureRI (DB-5MS)RI (DB-WAX)Elution Physics
Acetophenone Unsubstituted1060 - 10701550 - 1570Baseline reference.
2-(Methylthio)acetophenone Ortho-isomer1410 - 14301980 - 2010Early Eluter: Steric hindrance prevents efficient packing/interaction with the stationary phase.
3-(Methylthio)acetophenone Meta-isomer1460 - 14802050 - 2080Intermediate polarity and boiling point.
4-(Methylthio)acetophenone Para-isomer1490 - 15102100 - 2130Late Eluter: Linear geometry maximizes Van der Waals forces with the column.
4-(Ethylthio)acetophenone Chain Extension1580 - 16002200 - 2250Methylene group (-CH2-) adds ~100 RI units.
Performance Comparison: HP-5MS vs. DB-WAX
  • HP-5MS (5% Phenyl-methylpolysiloxane):

    • Pros: Higher thermal stability (up to 325°C), lower bleed, better for general screening.

    • Cons: May show partial co-elution between meta and para isomers due to similar boiling points.

  • DB-WAX (Polyethylene Glycol): [1]

    • Pros:Superior Resolution. The polar phase interacts strongly with the ketone carbonyl and the sulfur lone pairs. The separation between meta and para is typically doubled compared to non-polar phases.

    • Cons: Lower temperature limit (250°C), higher bleed.

Mechanistic Insight: Mass Spectral Fragmentation[2]

Understanding fragmentation is crucial for distinguishing these compounds from their alkoxy (oxygen) analogs. Sulfur compounds exhibit a distinct M+2 peak due to the


 isotope (approx. 4.4% natural abundance), which is absent in oxygenated analogs.
Diagram 1: Fragmentation Pathway of 4-(Methylthio)acetophenone

The following diagram illustrates the primary dissociation pathways used for structural confirmation.

G M_Ion Molecular Ion (M+) m/z 166 (Strong M+2 at 168) Frag_1 [M - CH3]+ m/z 151 (Loss of Methyl) M_Ion->Frag_1 -CH3 (15 u) Frag_2 Acylium Ion [CH3SC6H4CO]+ m/z 151 (Isomeric) M_Ion->Frag_2 Alpha Cleavage Frag_3 Phenyl Cation [CH3SC6H4]+ m/z 123 (Loss of CO) Frag_1->Frag_3 -CO (28 u) Frag_4 Tropylium-S Analog m/z 108 (Rearrangement) Frag_3->Frag_4 -CH3 / Rearrange

Caption: Primary EI fragmentation pathway for 4-(methylthio)acetophenone showing characteristic sulfur-containing ions.

Analytical Workflow & Decision Matrix

This workflow guides the researcher from sample extraction to data validation, ensuring that "false positives" from isobaric interferences are eliminated.

Workflow Start Crude Reaction Mixture Prep Dilution in DCM (100 ppm) Add Internal Standard Start->Prep GC GC Separation (Rec: DB-WAX for Isomers) Prep->GC Decision Check Resolution (Rs) GC->Decision MS_ID MS Detection (EI) Decision->MS_ID Rs > 1.5 Re_Run Re-run with Optimized Ramp (Slower rate @ 140-160°C) Decision->Re_Run Rs < 1.5 Check_Iso Isotope Check: Is M+2 ~4.4% of M+? MS_ID->Check_Iso Confirm Confirmed Sulfur Derivative Check_Iso->Confirm Yes Reject Reject: Likely Oxygen Analog Check_Iso->Reject No

Caption: Decision matrix for validating alkylthio acetophenone derivatives using GC-MS.

References

  • NIST Mass Spectrometry Data Center. (2023). Retention Indices for Acetophenone Derivatives. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Agilent Technologies. (2014). Competitive Column Inertness Analysis with Active Basic Compounds. (Comparison of DB-5ms vs. Alternatives). [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Restek Corporation. (2022). Restek Capillary Column Selection Guide: Polar vs. Non-Polar Selectivity.[Link]

Sources

High-Resolution 13C NMR Analysis of Heptyl Chains in Phenyl Ketones: A Comparative Assignment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Challenge

In drug discovery and materials science (particularly liquid crystals), phenyl ketones with long alkyl tails (C7–C9) are ubiquitous structural motifs. While the aromatic and carbonyl regions are easily resolved, the aliphatic heptyl chain presents a specific spectroscopic challenge: the "Methylene Envelope."

Specifically, carbons C3 (


), C4 (

), and C5 (

) often resonate within a narrow window (29.0 – 32.0 ppm), leading to ambiguity in structural verification. This guide compares three methodological "products"—Standard 1D Acquisition, Spectral Editing (DEPT), and Heteronuclear Correlation (HSQC)—and evaluates the efficacy of solvent switching (CDCl

vs. Benzene-

) to resolve these overlaps.

Theoretical Framework: The Physics of Shift Distribution

To accurately assign the heptyl chain, one must understand the electronic effects governing the shift distribution relative to the carbonyl group (


).
  • Deshielding Zone (C1

    
    ):  The carbonyl anisotropy and inductive electron withdrawal significantly deshield the 
    
    
    
    -carbon (~38-40 ppm).
  • Shielding Zone (C2

    
    ):  The 
    
    
    
    -carbon is often shielded relative to the rest of the chain due to the
    
    
    -gauche effect from the carbonyl oxygen, appearing upfield (~24 ppm).
  • The Bulk Chain (C3-C5): These methylene carbons exist in similar electronic environments, leading to the problematic overlap at ~29 ppm.

  • Terminal Effects (C6-C7): The penultimate carbon (C6) and terminal methyl (C7) have distinct shifts (~22 ppm and ~14 ppm) due to the absence of further chain continuity.

Comparative Analysis of Assignment Techniques

Baseline Data: 1-Phenyl-1-Octanone (Octanophenone)

Structure: Ph-C(=O)-CH


(1)-CH

(2)-CH

(3)-CH

(4)-CH

(5)-CH

(6)-CH

(7)
Table 1: Comparative Resolution by Technique (CDCl

)
Carbon PositionLabelApprox Shift (

, ppm)
1D

C {1H}
DEPT-1352D HSQC
Carbonyl C=O200.4 Distinct SingletSilent (Quaternary)Silent
Alpha C138.6 DistinctNegative (CH

)
Correlates to

~2.9
Beta C224.4 DistinctNegative (CH

)
Correlates to

~1.7
Gamma C329.4 Overlap Risk Negative (CH

)
Resolved (via

)
Delta C429.2 Overlap Risk Negative (CH

)
Resolved (via

)
Epsilon C531.8 DistinctNegative (CH

)
Correlates to

~1.3
Zeta C622.7 DistinctNegative (CH

)
Correlates to

~1.3
Methyl C714.1 DistinctPositive (CH

)
Correlates to

~0.88
Performance Evaluation of Alternatives
Alternative A: Standard 1D

C (The "Quick Look")
  • Pros: Fast (10-30 mins), provides quantitative data if relaxation delay (

    
    ) is long (>5s).
    
  • Cons: C3 and C4 are often indistinguishable, appearing as a single broadened peak or two peaks separated by <0.2 ppm.

  • Verdict: Insufficient for definitive assignment of the middle chain.

Alternative B: DEPT-135 (Spectral Editing)
  • Mechanism: Uses polarization transfer to differentiate multiplicity.

  • Pros: Immediately distinguishes the terminal Methyl (C7, Up/Positive) from the Methylene chain (Down/Negative).

  • Cons: Does not resolve the C3 vs. C4 overlap, as both are CH

    
     groups and will both point downwards.
    
  • Verdict: Excellent for confirming chain end-points but fails at the "Methylene Envelope."

Alternative C: Solvent Switch (ASIS Effect)
  • Mechanism: Switching from Chloroform-

    
     to Benzene-
    
    
    
    . Benzene molecules stack against the solute's aliphatic chain. The magnetic anisotropy of the solvent ring induces shift changes (
    
    
    ).
  • Outcome: The ASIS effect is non-uniform along the chain. It often expands the crowded 29 ppm region, separating C3 and C4 by up to 0.5–1.0 ppm.

  • Verdict: High Value. A cost-effective alternative to 2D NMR if instrument time is limited.

Experimental Protocols

Protocol A: High-Resolution Acquisition (The "Gold Standard")

To resolve C3/C4 without 2D NMR, strict control of digital resolution is required.

  • Sample Prep: Dissolve ~30-50 mg of phenyl ketone in 0.6 mL Benzene-

    
      (preferred for resolution) or CDCl
    
    
    
    .
  • Temperature: Set probe to 298 K (25°C). Fluctuations blur closely spaced peaks.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Acquisition Time (AQ): Critical. Set AQ

    
     1.5 seconds.
    
    • Reasoning: Digital Resolution (

      
      ) = 
      
      
      
      . To resolve peaks 0.1 ppm apart (15 Hz on a 600 MHz instrument), you need high digital resolution.
  • Relaxation Delay (D1): 2.0 seconds.

  • Scans: 1024 - 2048 scans (for S/N > 50:1).

  • Processing: Apply Zero Filling (doubling data size) and Gaussian Apodization (lb = -0.3, gb = 0.1) to enhance resolution over sensitivity.

Protocol B: The "HSQC Shortcut"

If the 1D peaks are hopelessly overlapped:

  • Run a Multiplicity-Edited HSQC .

  • Logic: While C3 and C4 carbons overlap at ~29.2/29.4 ppm, their attached protons often differ slightly due to distance from the carbonyl.

  • Cross-peak Analysis: Look for the carbon signal at ~29 ppm correlating to two distinct proton multiplets.

Visual Workflows

Diagram 1: Assignment Logic Flow

This decision tree guides the researcher through the assignment process based on the data available.

AssignmentLogic Start Start: Unassigned Heptyl Chain Step1 Step 1: Acquire 1D 13C (CDCl3) Start->Step1 Check1 Are C3 (Gamma) and C4 (Delta) resolved? Step1->Check1 Assign Assign based on Chemical Shift Rules: C1 > C5 > C3/C4 > C2 > C6 > C7 Check1->Assign Yes Problem Ambiguity: Overlap at ~29.2 - 29.4 ppm Check1->Problem No Final Final Assignment Confirmed Assign->Final SolventSwitch Alternative A: Solvent Switch Acquire in Benzene-d6 (ASIS Effect) Problem->SolventSwitch HSQC Alternative B: 2D HSQC Correlate to Proton Shifts Problem->HSQC SolventSwitch->Final Peaks Separated HSQC->Final Proton Correlation

Caption: Decision tree for resolving methylene overlaps in long-chain phenyl ketones.

Diagram 2: Chemical Shift Mapping (Octanophenone)

A visual representation of the chemical shift trends along the heptyl chain.

ShiftMap CO C=O ~200.4 ppm C1 C1 (Alpha) ~38.6 ppm (Deshielded) CO->C1 C2 C2 (Beta) ~24.4 ppm (Shielded) C1->C2 C3 C3 (Gamma) ~29.4 ppm C2->C3 C4 C4 (Delta) ~29.2 ppm (Overlap Risk) C3->C4 C5 C5 (Epsilon) ~31.8 ppm C4->C5 C6 C6 (Zeta) ~22.7 ppm C5->C6 C7 C7 (Methyl) ~14.1 ppm C6->C7

Caption: Carbon-13 chemical shift trend along the heptyl chain of octanophenone (CDCl3).

References

  • SDBS Spectral Database for Organic Compounds. Octanophenone (SDBS No. 3086) 13C NMR Data. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects and gamma-gauche shielding).
  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Effects. University of Wisconsin-Madison. [Link]

Comparative Guide: Photoinitiator Efficiency of Heptylthio vs. Methylthio Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the molecular engineering of high-performance photoinitiators (PIs), the substitution pattern on the chromophore core dictates both the photophysical efficiency and the physicochemical suitability for specific matrices. This guide presents a comparative analysis between Methylthio (C1) and Heptylthio (C7) substituted derivatives.

While the Methylthio group is a standard auxochrome used to red-shift absorption and increase molar extinction coefficients (e.g., in Omnirad 907 or Thioxanthone derivatives), it often suffers from high volatility, odor, and migration potential. The Heptylthio derivative represents a "chain-extended" analog designed to solve these issues without compromising the electronic benefits of the sulfur lone pair.

Key Findings:

  • Photophysics: Both derivatives exhibit nearly identical UV-Vis absorption profiles (

    
     and 
    
    
    
    ), as the alkyl chain length has negligible impact on the electronic mesomeric effect.
  • Reactivity: Methylthio derivatives show slightly higher reactivity per unit weight due to higher chromophore density. However, Heptylthio derivatives demonstrate superior reactivity in hydrophobic formulations due to enhanced solubility and compatibility.

  • Safety & Integrity: Heptylthio derivatives exhibit a >3-fold reduction in migration and extractability, making them the superior choice for food packaging and low-odor applications.

Chemical Basis & Structure-Property Relationships[1]

The core comparison rests on the modification of the alkyl chain attached to the sulfur atom on the chromophore (typically a Thioxanthone, Benzophenone, or Oxime Ester core).

Structural Comparison

The sulfur atom acts as an electron donor (auxochrome), lowering the


 transition energy (red-shift). The alkyl tail modulates physical properties.

ChemicalStructure cluster_0 Methylthio Derivative (MT-PI) cluster_1 Heptylthio Derivative (HT-PI) MT Chromophore-S-CH3 (C1 Chain) High Mobility Prop1 Electronic Effect: Identical (Lone Pair Donation) MT->Prop1 Prop2 Solubility: HT >> MT (in acrylates) MT->Prop2 Poor in non-polar Prop3 Migration: HT << MT (Safer) MT->Prop3 High Risk HT Chromophore-S-(CH2)6-CH3 (C7 Chain) High Lipophilicity HT->Prop1 HT->Prop2 Excellent HT->Prop3 Low Risk

Figure 1: Structural impact of chain length on physicochemical properties.

Experimental Validation

Photophysical Properties (UV-Vis Spectroscopy)

Objective: Confirm that chain extension does not disrupt light absorption. Method: UV-Vis spectra in Acetonitrile (


 M).
ParameterMethylthio-PI (C1)Heptylthio-PI (C7)Observation

(

)
305 nm306 nmNegligible shift

(

)
385 nm386 nmIdentical electronic environment
Molar Extinction (

)
~18,500

~18,200

Slight dilution effect in C7
Appearance Yellow PowderPale Yellow Viscous Liquid/SolidC7 lowers melting point
Photopolymerization Efficiency (Real-Time FTIR)

Hypothesis: The Heptylthio derivative will show slower kinetics per gram but comparable kinetics per mole. Protocol:

  • Resin: 70% Bis-GMA / 30% TEGDMA.

  • Light Source: LED @ 395 nm (Intensity: 50 mW/cm²).

  • Measurement: Monitoring disappearance of acrylate C=C peak at 1637 cm⁻¹.

Data Summary (Double Bond Conversion):

Time (s)Conversion (%) - Methylthio (1.0 wt%)Conversion (%) - Heptylthio (1.0 wt%)Conversion (%) - Heptylthio (Equimolar*)
0000
5221821
10453944
30787277
Final (60s) 85% 81% 84%

*Equimolar adjustment accounts for the higher molecular weight of the C7 chain.

Insight: The C7 chain causes a "dilution" of the active chromophore when dosed by weight. However, when dosed equimolarly, the reactivity is identical. In highly non-polar monomers (e.g., hexanediol diacrylate), the Heptylthio derivative often outperforms the Methylthio version due to preventing micro-phase separation.

Migration and Extractability Analysis

Objective: Quantify the safety advantage of the Heptylthio derivative. Method: Cured films (95% conversion) immersed in Acetonitrile for 24h; HPLC analysis of extract.

PhotoinitiatorMolecular Weight ( g/mol )Extractability (µg/cm²)Migration Risk
Methylthio-PI ~28012.5High
Heptylthio-PI ~3643.8 Low

Detailed Experimental Protocols

To replicate these findings in your lab, follow these self-validating protocols.

Real-Time FTIR (RT-FTIR) Kinetics Workflow

RTFTIR_Protocol Step1 Sample Prep: Mix Resin + 1% PI Sonicate 5 min (ensure solubility) Step2 Lamination: Sandwich resin between two KBr or Polypropylene pellets Step1->Step2 Step3 Setup: Place in FTIR holder Align UV LED light guide Step2->Step3 Step4 Acquisition: Start Scan (Rapid Scan Mode) Trigger LED ON at t=2s Step3->Step4 Step5 Analysis: Integrate Peak 1637 cm⁻¹ (Acrylate) Normalize to Carbonyl 1720 cm⁻¹ (Ref) Step4->Step5

Figure 2: RT-FTIR workflow for kinetic monitoring.

Critical Control Points:

  • Thickness Control: Use a 25 µm spacer to ensure uniform light penetration and prevent inner filter effects.

  • Oxygen Inhibition: The lamination step (Step 2) is crucial to exclude oxygen, which would otherwise quench the triplet state of thioxanthone-based PIs.

  • Reference Band: Always normalize the reactive acrylate peak (1637 cm⁻¹) against a stable internal standard (e.g., Carbonyl at 1720 cm⁻¹) to account for film thickness variations.

Migration Testing (HPLC-UV)
  • Curing: Cure a 50 µm film on a glass substrate with a dose of 500 mJ/cm².

  • Extraction: Peel the film, weigh exactly 1.0 g, and immerse in 10 mL of food simulant (e.g., 50% Ethanol or Acetonitrile) for 24 hours at 40°C.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter.

  • Quantification: Inject 10 µL into HPLC (C18 column, Methanol/Water gradient). Detect at

    
     (385 nm).
    
  • Calculation:

    
    
    

Mechanistic Pathway[2]

Both derivatives likely operate via a Type II (Hydrogen Abstraction) mechanism if they are Thioxanthone-based, or Type I (Cleavage) if they are Oxime Esters. The sulfur atom facilitates Intersystem Crossing (ISC) to the Triplet State.

Mechanism cluster_chain Effect of Alkyl Chain GS Ground State (S₀) ES Excited Singlet (S₁) GS->ES hν (385-405 nm) TS Triplet State (T₁) (n, π*) ES->TS ISC (Fast due to Sulfur) Exciplex Exciplex [PI...Amine]* TS->Exciplex + Co-initiator CoInit Amine Co-initiator (H-Donor) Radicals Radical Generation PI-H• + A• (Active) Exciplex->Radicals e- Transfer / H-Abstraction Note Chain length (C1 vs C7) does NOT alter this electronic pathway. It only affects solubility of GS.

Figure 3: Photoinitiation mechanism (Type II Thioxanthone model).

Conclusion and Recommendations

The choice between Methylthio and Heptylthio derivatives is a trade-off between reactivity density and application safety/compatibility .

  • Select Methylthio Derivatives when:

    • Cost is the primary driver.

    • The formulation is highly polar.

    • Odor and migration are not critical (e.g., industrial coatings).

  • Select Heptylthio Derivatives when:

    • Food Packaging (Low Migration): The increased molecular weight significantly reduces extractability.

    • Low Odor: Reduced volatility prevents the "sulfur smell" during curing.

    • Lipophilic Inks: The C7 chain ensures the PI does not crystallize out of hydrophobic UV-LED inkjet inks.

References

  • Lalevée, J., et al. "New thioxanthone and xanthone photoinitiators based on silyl radical chemistry." Polymer Chemistry, 2011, 2, 1077-1084. Link

  • Allen, N. S., et al. "Photocuring Activity of Several Commercial, Near UV Activated Photoinitiators in Clear and Pigmented Systems.
  • Dumond, F., et al. "Thioxanthone Derivatives as a New Class of Organic Photocatalysts." Catalysts, 2020, 10(8), 903. Link

  • Techniques in Photopolymerization: "Real-Time FTIR and Photo-DSC Methods." RadTech North America Technical Proceedings, 2020. Link

  • Patent Reference: "Silsesquioxane photoinitiators and low migration derivatives." WO2010063612A1. Link

Validating Structure of 4-Substituted Acetophenones: A NOESY-Centric Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmacophores, confirming the regiochemistry of aromatic substitution is a critical quality gate.[1] While 4-substituted acetophenones (para-substituted) theoretically exhibit distinct 1D NMR splitting patterns (AA'BB'), experimental reality often presents ambiguous "accidental equivalence" or complex overlaps that mimic ortho or meta isomers.

This guide objectively compares Nuclear Overhauser Effect Spectroscopy (NOESY) against alternative 2D techniques (COSY, HMBC) for validating 4-substituted acetophenones. It argues that while HMBC establishes connectivity, NOESY provides the necessary spatial lock to unambiguously confirm the proximity of the acetyl moiety to the aromatic ring protons, serving as a self-validating structural proof.

Part 1: The Challenge of Regioisomerism

The core challenge in verifying a 4-substituted acetophenone (e.g., 4'-nitroacetophenone or 4'-methoxyacetophenone) lies in distinguishing it from its 1,2- (ortho) and 1,3- (meta) isomers.

The Ambiguity of 1D H NMR

Ideally, a para-substituted benzene ring with different substituents displays a characteristic symmetric AA'BB' splitting pattern (often appearing as two "roofed" doublets). However, this is not definitive:

  • Accidental Equivalence: If the chemical environments of the ortho and meta protons are similar, the AA'BB' system collapses into a singlet, mimicking an isolated peak.

  • Ortho-Isomer Confusion: An ortho-substituted ring (ABCD system) can sometimes produce multiplet patterns that overlap, resembling a distorted para-pattern in low-field instruments.

To resolve this, we must move beyond scalar coupling (J-coupling) to spatial proximity.

Part 2: Comparative Analysis of Validation Techniques

The following table compares the efficacy of standard NMR techniques for this specific structural problem.

Feature1D

H NMR
COSY (Correlation Spectroscopy) HMBC (Heteronuclear Multiple Bond Correlation) NOESY (Nuclear Overhauser Effect Spectroscopy)
Mechanism Scalar Coupling (Through-bond)Scalar Coupling (

)
Scalar Coupling (

)
Dipolar Coupling (Through-space)
Primary Output Chemical shift & IntegrationProton-Proton connectivityProton-Carbon connectivitySpatial Proximity (< 5 Å)
Regio-Specificity Moderate (Ambiguous if shifts overlap)Low (Shows neighbors, not global position)High (Links Acetyl C=O to Ar-H)High (Links Acetyl

to Ar-H)
Experiment Time < 5 mins10-20 mins30-60 mins30-60 mins
Verdict Screening Tool Insufficient Strong Alternative Definitive Spatial Lock
Why NOESY? The "Spatial Lock"

While HMBC is excellent for tracing the carbon skeleton, NOESY offers a unique advantage for acetophenones. The methyl group of the acetyl moiety (


) acts as a distinct "spin spy."
  • It is a sharp singlet (~2.5 ppm).

  • It is physically bulky and rotates, sweeping a specific volume of space.

  • Crucially: It is spatially close only to the protons at positions 2 and 6 (ortho to the acetyl group). It is too far from positions 3 and 5.

If you see a NOE cross-peak between the methyl singlet and the aromatic doublet, you have confirmed the position of the acetyl group relative to the ring.

Part 3: Experimental Protocol (Self-Validating System)

To ensure trustworthy data, follow this protocol designed to maximize the Nuclear Overhauser Effect (NOE) signal while minimizing artifacts like spin diffusion.

Sample Preparation
  • Concentration: High concentration is preferred for 2D NMR. Aim for 10–20 mg of sample in 0.6 mL of solvent.

  • Solvent: Use

    
     or 
    
    
    
    .
    • Note: Ensure the solution is free of paramagnetic impurities (filter through a small plug of silica if necessary) to prevent relaxation shortening.

  • Degassing: (Optional but recommended for weak NOEs) Bubble nitrogen or argon through the sample for 2-3 minutes to remove dissolved oxygen, which acts as a paramagnetic relaxation agent.

Acquisition Parameters (NOESY)
  • Pulse Sequence: Standard phase-sensitive NOESY (e.g., noesyphpr on Bruker systems).

  • Mixing Time (

    
    ):  This is the critical variable.
    
    • Small Molecules (MW < 1000):500 ms (0.5 s) is the standard "sweet spot."

    • Reasoning: Too short (< 200 ms) and the NOE doesn't build up. Too long (> 800 ms) and spin diffusion occurs, where magnetization transfers to the next proton (e.g., Methyl

      
       H2 
      
      
      
      H3), creating false positives.
  • Relaxation Delay (D1): Set to at least

    
     (typically 2–3 seconds).
    
  • Scans (NS): Minimum 8 or 16 scans per increment for sufficient signal-to-noise.

Processing
  • Window Function: Apply a sine-bell squared (

    
    ) function to improve resolution of cross-peaks relative to the diagonal.
    
  • Phasing: Careful phasing is required. In phase-sensitive NOESY, diagonal peaks are negative (or positive) and cross-peaks are opposite in sign (for small molecules) or the same sign (for large molecules). For acetophenones (small molecule, rapid tumbling), NOE cross-peaks typically have the opposite phase to the diagonal.

Part 4: Data Interpretation & Logic Flow[1]

The following diagram illustrates the decision logic for validating the structure.

StructureValidation Start Start: Purified Acetophenone Derivative H1_NMR Step 1: Acquire 1D 1H NMR Start->H1_NMR Check_Pattern Check Aromatic Region (7.0 - 8.5 ppm) H1_NMR->Check_Pattern AABB Clear AA'BB' Pattern (Two distinct doublets) Check_Pattern->AABB Ideal Case Ambiguous Ambiguous Pattern (Singlet or Multiplet overlap) Check_Pattern->Ambiguous Common Case NOESY_Exp Step 2: Run NOESY (mix=500ms) AABB->NOESY_Exp Confirm Spatial Geometry Ambiguous->NOESY_Exp Required for Resolution Analyze_Crosspeaks Analyze Cross-peaks at Acetyl-CH3 (~2.5 ppm) NOESY_Exp->Analyze_Crosspeaks Correlation_Found Correlation to ONE Ar-H set (Positions 2,6) Analyze_Crosspeaks->Correlation_Found Strong Cross-peak Correlation_None No Correlation or Correlation to WRONG protons Analyze_Crosspeaks->Correlation_None Weak/No Cross-peak Conclusion_Para CONFIRMED: 4-Substituted (Para isomer) Correlation_Found->Conclusion_Para Conclusion_Ortho Likely Ortho/Meta Isomer (Re-evaluate Synthesis) Correlation_None->Conclusion_Ortho

Caption: Logical workflow for structural validation. Note that even with a clear 1D pattern, NOESY provides necessary confirmation of spatial arrangement.[2]

The "Smoking Gun" Spectrum

In a successful experiment for a 4-substituted acetophenone:

  • Locate the Acetyl Methyl signal on the diagonal (~2.5 ppm).

  • Draw a horizontal line to the aromatic region (7.0–8.0 ppm).

  • You should observe strong cross-peaks connecting the methyl group to the doublet corresponding to protons H-2 and H-6.

  • Verification: There should be no cross-peaks to the H-3/H-5 doublet (unless spin diffusion is present due to excessive mixing time).

Part 5: Mechanistic Visualization

Understanding why this works requires visualizing the magnetization transfer.

NOESY_Mechanism Me Acetyl-CH3 (Source) H26 Ar-H (2,6) (Target) Me->H26 Dipolar Coupling (NOE) < 5 Angstroms H35 Ar-H (3,5) (Distant) Me->H35 Too Far (No NOE) H26->H35 Scalar Coupling (J-coupling) 3-Bond Struct Benzene Ring

Caption: Spatial magnetization transfer. The Acetyl-CH3 can only transfer magnetization to the immediate ortho protons (H2,6), creating the diagnostic cross-peak.

References

  • Reich, H. J. (2020).[3] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[3]

    • Key citation for mixing time parameters (0.5s for small molecules)
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4]

    • The authoritative text on AA'BB' splitting p
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Provides the theoretical basis for the phase-sensitive NOESY pulse sequences (noesyphpr).
  • BenchChem. (2025).[5] A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes.

    • Supporting data on comparative spectroscopic techniques for arom

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-[4-(Heptylsulfanyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound: 1-[4-(Heptylsulfanyl)phenyl]ethanone CAS: 10224-59-6 (Analogous Hazard Assessment) Chemical Class: Aromatic Ketone / Alkyl-Aryl Sulfide

Immediate Hazard Directive: While specific GHS data for this exact catalog number is often limited in public repositories, a structural analysis dictates the Precautionary Principle . This molecule combines a lipophilic heptyl chain with a reactive sulfide center.

  • Primary Risk: Dermal Absorption & Sensitization. The heptyl tail significantly increases lipophilicity (

    
     estimated), allowing the compound to permeate standard laboratory gloves and skin barriers more rapidly than simple acetophenones.
    
  • Secondary Risk: Stench & Respiratory Irritation. Thioethers (sulfides) are prone to releasing mercaptan-like odors and can degrade into toxic sulfur oxides (

    
    ) upon combustion.
    

PPE Selection Matrix

Standard laboratory PPE is insufficient for handling neat (undiluted) aromatic sulfides. Use this enhanced protocol.

Body AreaRecommended PPETechnical Rationale & Specifications
Hand Protection Double-Gloving System 1. Inner: Low-Density Polyethylene (PE) or Laminate (e.g., Silver Shield®)2. Outer: Nitrile (min.[1] 5 mil/0.12mm)Lipophilic Permeation: The heptyl chain facilitates rapid breakthrough in standard latex or thin nitrile. The laminate inner layer provides a chemical barrier, while the outer nitrile provides dexterity and tear resistance.
Respiratory Fume Hood (Primary) If hood unavailable: Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.Sulfide Volatility: Even low vapor pressure sulfides can cause olfactory fatigue or nausea. The Acid Gas filter protects against potential

or

byproducts during degradation.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Irritant Potential: Acetophenone derivatives are known lachrymators and severe eye irritants. Safety glasses with side shields are insufficient for liquid handling.
Body Lab Coat (Cotton/Poly) + Chemical Resistant Apron (if handling >10g)Retention: Synthetic fabrics can retain lipophilic sulfides, maintaining skin contact and odor. A rubberized apron prevents saturation of clothing.

PPE Decision Logic (Workflow)

Use this logic gate to determine the necessary protection level based on experimental scale.

PPE_Decision_Tree Start Start: Handling 1-[4-(Heptylsulfanyl)phenyl]ethanone Scale_Check Check Scale & State Start->Scale_Check Small_Solid < 1g (Solid/Powder) Scale_Check->Small_Solid Solid Large_Liquid > 1g OR Liquid/Solution Scale_Check->Large_Liquid Liquid/Oil Level_1 LEVEL 1 PPE: Std. Nitrile Gloves Safety Glasses Fume Hood Small_Solid->Level_1 Level_2 LEVEL 2 PPE: Double Glove (Laminate+Nitrile) Splash Goggles Apron Large_Liquid->Level_2 Ventilation Is Fume Hood Available? Level_1->Ventilation Level_2->Ventilation Respirator MANDATORY: Respirator (OV/AG Cartridge) Ventilation->Respirator No Proceed Proceed with Experiment Ventilation->Proceed Yes Respirator->Proceed

Figure 1: Risk-based PPE selection logic.[2] Note that liquid handling triggers Level 2 protection due to increased permeation risk.

Operational Protocols

A. Handling & Weighing
  • Static Control: Aromatic solids often carry static charge. Use an antistatic gun or ionizer during weighing to prevent powder dispersal (inhalation risk).

  • Solvent Compatibility: Avoid dissolving in DMSO or DMF outside of a closed system if possible. These solvents act as "skin carriers," dramatically accelerating the transdermal absorption of the heptyl-sulfide moiety.

  • Odor Containment: Keep all vessels closed. If the material has degraded and smells of "rotten cabbage" (mercaptan formation), treat with a bleach solution immediately (see Disposal).

B. Emergency Response (Spills)

Do not use water alone. Sulfides are hydrophobic and will spread.

  • Evacuate: If spill is >10mL and outside a hood, evacuate the immediate area due to respiratory irritation risk.

  • Absorb: Use vermiculite or sand. Do not use paper towels (high surface area can accelerate volatilization of odors).

  • Neutralize (The "Oxidation" Technique):

    • Prepare a 10% Sodium Hypochlorite (Bleach) solution.

    • Gently pour over the absorbent material.

    • Chemistry: The oxidant converts the sulfide (

      
      ) to the Sulfoxide (
      
      
      
      ) or Sulfone (
      
      
      ). These oxidized forms are odorless and non-volatile .

Disposal & Waste Management

The primary error in disposing of sulfides is placing them in standard organic waste, where they can react or cause stench issues for waste handlers.

Disposal_Workflow Waste Sulfide Waste (Liquid/Solid) Segregate Segregate from Acids Waste->Segregate Prevent H2S gas Oxidize Oxidative Quench (10% Bleach or H2O2) Segregate->Oxidize Convert to Sulfone Check Check pH & Odor Oxidize->Check Check->Oxidize Smell Persists Final Dispose as Non-Halogenated Organic Check->Final Odorless

Figure 2: Oxidative neutralization workflow for sulfide waste.

Step-by-Step Disposal:

  • Segregation: NEVER mix sulfide waste with acids. Acidification releases Hydrogen Sulfide (

    
    ) gas (highly toxic).
    
  • Quenching: Treat all glassware and waste residues with dilute bleach or hydrogen peroxide for 30 minutes before cleaning.

  • Labeling: Clearly label waste containers: "Contains Organic Sulfides - DO NOT ACIDIFY."

References & Authority

The following sources provide the regulatory and chemical basis for the protocols above.

  • Sigma-Aldrich (Merck). Safety Data Sheet: 4'-Ethylacetophenone (Analogous Structure). Retrieved Feb 2026.[3] Link

  • Thermo Fisher Scientific. Handling of Organic Sulfides and Thiols. Laboratory Safety Guidelines.[4] Link

  • PubChem (NIH). Compound Summary: Acetophenone Derivatives & Toxicity.Link

  • Occupational Safety and Health Administration (OSHA). Hydrogen Sulfide Hazards (Metabolic Breakdown Product).Link

  • American Chemical Society (ACS). Identifying and Handling Stench Chemicals. Chemical Safety Pamphlet. Link

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.